5,8-Difluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGDURZULGJEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168116 | |
| Record name | 5,8-Difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-32-1 | |
| Record name | 5,8-Difluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016650321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16650-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-Difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-DIFLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655HE4RCM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,8-Difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,8-difluoroquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, making it a valuable building block for the development of novel therapeutic agents and functional materials.
Core Concepts: Synthesis Strategies
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. For the preparation of this compound, the most logical starting material is 2,5-difluoroaniline, which possesses the requisite fluorine substitution pattern. Two classical methods, the Skraup synthesis and the Gould-Jacobs reaction, are particularly relevant for the construction of the quinoline ring from this precursor.
Skraup Synthesis
The Skraup synthesis is a robust method for the preparation of quinolines involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.
A proposed synthetic pathway for this compound via a modified Skraup reaction is outlined below.
Gould-Jacobs Reaction
The Gould-Jacobs reaction offers an alternative and often milder approach to quinoline synthesis. This method involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent hydrolysis and decarboxylation yield the quinoline core. This pathway would produce a 4-hydroxy-5,8-difluoroquinoline, which would require an additional reduction step to yield this compound.
Experimental Protocols
Proposed Skraup Synthesis of this compound:
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2,5-difluoroaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid) in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with efficient cooling to manage the exothermic reaction.
-
Heating: Once the initial exothermic reaction subsides, heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
-
Isolation and Purification: Isolate the crude this compound by filtration or steam distillation. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key physical and spectroscopic data.
| Property | Data |
| Molecular Formula | C₉H₅F₂N |
| Molecular Weight | 165.14 g/mol |
| CAS Number | 16650-32-1 |
| Boiling Point | 241.8 °C at 760 mmHg[1] |
| ¹H NMR | Data not currently available in literature. |
| ¹³C NMR | Data not currently available in literature. |
| Mass Spectrometry (MS) | Data not currently available in literature. |
Note: Specific spectral data for this compound is not widely reported. The expected spectra would show characteristic signals for a disubstituted quinoline ring with fluorine couplings.
Visualization of Characterization Workflow
The logical workflow for the characterization of a newly synthesized compound like this compound is depicted in the following diagram.
Applications in Drug Development
Quinolone scaffolds are prevalent in a wide array of pharmaceuticals, particularly as antibacterial agents. The introduction of fluorine atoms, as in this compound, can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Researchers in drug development can utilize this compound as a key intermediate for the synthesis of novel bioactive molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. Further derivatization at various positions on the quinoline ring can lead to the generation of compound libraries for high-throughput screening and lead optimization.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 5,8-Difluoroquinoline using Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 5,8-Difluoroquinoline. Due to the limited availability of experimental NMR data for this specific compound in the public domain, this guide utilizes predicted NMR data as a basis for a thorough spectroscopic analysis. The principles and methodologies described herein are fundamental for the structural elucidation and characterization of fluorinated quinoline derivatives and other related heterocyclic compounds.
Introduction to NMR Spectroscopy of Fluorinated Heterocycles
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the context of fluorinated compounds such as this compound, ¹⁹F NMR spectroscopy provides a powerful complementary technique to standard ¹H and ¹³C NMR. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection. The large chemical shift range of ¹⁹F NMR and its sensitivity to the local electronic environment make it an excellent probe for molecular structure and interactions.
The presence of fluorine atoms in a molecule significantly influences the ¹H and ¹³C NMR spectra through electron-withdrawing effects and through-bond scalar couplings (J-couplings). The analysis of these coupling patterns provides valuable information about the connectivity of atoms within the molecule.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. These values are calculated using established computational methods and serve as a reliable guide for the interpretation of experimental spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.95 | dd | J(H2,H3) = 4.5, J(H2,H4) = 1.8 |
| H-3 | 7.55 | dd | J(H3,H2) = 4.5, J(H3,H4) = 8.5 |
| H-4 | 8.30 | dd | J(H4,H3) = 8.5, J(H4,H2) = 1.8 |
| H-6 | 7.35 | ddd | J(H6,H7) = 9.0, J(H6,F5) = 9.0, J(H6,F8) = 0.5 |
| H-7 | 7.70 | ddd | J(H7,H6) = 9.0, J(H7,F8) = 10.0, J(H7,F5) = 1.0 |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-2 | 151.5 | d | ¹J(C2,H2) = 185 |
| C-3 | 122.0 | d | ¹J(C3,H3) = 165 |
| C-4 | 136.0 | d | ¹J(C4,H4) = 168 |
| C-4a | 128.5 | d | ³J(C4a,F5) = 5.0 |
| C-5 | 158.0 | d | ¹J(C5,F5) = 255 |
| C-6 | 115.0 | dd | ¹J(C6,H6) = 165, ²J(C6,F5) = 22 |
| C-7 | 119.0 | dd | ¹J(C7,H7) = 168, ²J(C7,F8) = 25 |
| C-8 | 155.0 | d | ¹J(C8,F8) = 250 |
| C-8a | 140.0 | t | ²J(C8a,F8) = 15, ³J(C8a,F5) = 5 |
Predicted in CDCl₃ solvent.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -118.0 | dd | ³J(F5,H6) = 9.0, ⁴J(F5,H4) = 2.0 |
| F-8 | -125.0 | dd | ³J(F8,H7) = 10.0, ⁴J(F8,H2) = 1.0 |
Predicted relative to CFCl₃.
Interpretation of NMR Spectra
3.1. ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show signals in the aromatic region. The protons on the pyridine ring (H-2, H-3, and H-4) will exhibit characteristic doublet of doublets patterns due to ortho and meta couplings. The protons on the fluorinated benzene ring (H-6 and H-7) will be split by the adjacent fluorine atoms in addition to the coupling with each other, resulting in complex multiplets (doublet of doublet of doublets). Long-range couplings between protons and fluorine atoms (e.g., ⁴J and ⁵J) might also be observed, providing further structural information.
3.2. ¹³C NMR Spectrum
The carbon NMR spectrum will show nine distinct signals. The carbons directly bonded to fluorine (C-5 and C-8) will appear as doublets with large one-bond C-F coupling constants (¹J(C,F) typically in the range of 240-260 Hz). Carbons that are two or three bonds away from a fluorine atom will also show smaller couplings (²J(C,F) and ³J(C,F)). These C-F couplings are crucial for assigning the carbon signals to their respective positions in the molecule.
3.3. ¹⁹F NMR Spectrum
The fluorine NMR spectrum is predicted to show two distinct signals for the non-equivalent F-5 and F-8 atoms. Each signal will be a multiplet due to couplings with the neighboring protons (primarily ³J(F,H)). The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.
3.4. 2D NMR Spectroscopy
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons. For this compound, COSY would show correlations between H-2, H-3, and H-4, and between H-6 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For instance, HMBC can show correlations from H-4 to C-5 and C-4a, and from H-6 to C-5 and C-8.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality NMR data for fluorinated aromatic compounds like this compound.
4.1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Ensure the sample is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
4.2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Number of scans: 1024-4096, as ¹³C is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled 1D fluorine spectrum.
-
Typical spectral width: -100 to -150 ppm (relative to CFCl₃).
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Optimize acquisition parameters (e.g., spectral widths, number of increments, number of scans) based on the 1D spectra and sample concentration.
-
Visualization of Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound with IUPAC numbering.
Caption: A generalized workflow for the NMR-based structural analysis of this compound.
Conclusion
This technical guide outlines a comprehensive approach to the spectroscopic analysis of this compound using NMR. By combining predicted 1D and 2D NMR data with established experimental protocols and interpretation strategies, researchers can confidently elucidate and verify the structure of this and other related fluorinated compounds. The detailed analysis of chemical shifts and coupling constants, particularly those involving fluorine, is paramount for a complete structural assignment. The workflows and data presented here serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of fluorinated quinolines.
Crystal Structure of 5,8-Difluoroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature, specific single-crystal X-ray diffraction data for 5,8-difluoroquinoline derivatives could not be located. The information presented herein is based on closely related fluorinated quinoline and quinoxaline structures to provide a foundational understanding and procedural guidance for researchers in this field. This guide offers a template for the data that would be presented had specific this compound crystal structures been available and details the experimental protocols necessary for their determination.
Introduction
Quinolines substituted with fluorine atoms represent a significant class of heterocyclic compounds in medicinal chemistry, frequently exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of fluorine at the C5 and C8 positions of the quinoline ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profiles.
X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This information is invaluable for understanding structure-activity relationships (SAR), designing novel derivatives with improved efficacy and selectivity, and for computational modeling studies such as molecular docking. This technical guide outlines the methodologies for the synthesis, crystallization, and crystallographic analysis of this compound derivatives and presents a standardized format for the reporting of such data.
Data Presentation: Crystallographic Parameters
The following table provides a template for the presentation of quantitative crystallographic data for this compound derivatives. In the absence of specific data for this class of compounds, parameters for a related difluoro-heterocyclic compound, 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile, are included for illustrative purposes.[1][2]
| Parameter | 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile[1][2] |
| Compound ID | 1 |
| Chemical Formula | C₁₀H₆F₂N₄ |
| Formula Weight | 220.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.2173 (9) |
| b (Å) | 8.7011 (15) |
| c (Å) | 11.1453 (19) |
| α (°) | 75.545 (2) |
| β (°) | 81.854 (2) |
| γ (°) | 76.427 (2) |
| Volume (ų) | 474.40 (14) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.541 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.132 |
| Temperature (K) | 293(2) |
| Radiation (λ) (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 4155 |
| Independent Reflections | 2141 |
| R(int) | 0.026 |
| Final R indices [I > 2σ(I)] | R₁ = 0.043, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.053, wR₂ = 0.125 |
Experimental Protocols
This section details the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic workflow for the preparation of a hypothetical this compound derivative is outlined below. The specific reagents and conditions would be adapted based on the desired substituents.
Protocol:
-
Synthesis of the this compound Core: A common method for synthesizing the quinoline core is the Skraup synthesis. In a typical procedure, 2,5-difluoroaniline would be reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate). The reaction mixture is heated, and upon completion, the product is isolated and purified by column chromatography or recrystallization.
-
Functionalization: The this compound core can be further modified to introduce various functional groups. For example, nucleophilic aromatic substitution reactions can be employed to introduce substituents at specific positions. The choice of solvent, temperature, and base is crucial for controlling the regioselectivity of these reactions.
Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Protocol:
-
Purification: The synthesized this compound derivative must be of high purity (>98%). Purification can be achieved by techniques such as column chromatography, preparative thin-layer chromatography, or recrystallization.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify suitable conditions for crystal growth. Solvents in which the compound has moderate solubility are often good candidates.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent leads to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.
-
X-ray Data Collection and Structure Refinement
The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial crystal structure is determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using full-matrix least-squares methods.
-
Validation: The final refined structure is validated using crystallographic software to check for correctness and quality.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound derivatives are not yet elucidated, many fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Inhibition of these enzymes leads to bacterial cell death. The logical relationship for this mechanism of action is depicted below.
Conclusion
The determination of the crystal structures of this compound derivatives is a crucial step in advancing our understanding of their chemical properties and biological activities. This guide provides a framework for the synthesis, crystallization, and crystallographic analysis of these compounds. The availability of precise structural data will undoubtedly accelerate the design and development of novel this compound-based therapeutic agents. Further research is warranted to obtain and report the crystal structures of this promising class of molecules.
References
Quantum Chemical Blueprint for 5,8-Difluoroquinoline: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive computational methodology for the theoretical investigation of 5,8-Difluoroquinoline. In the absence of extensive experimental and computational data for this specific molecule, this document outlines a robust protocol based on established quantum chemical practices for analogous aromatic heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for conducting and interpreting quantum chemical calculations to unlock the therapeutic potential of this compound.
Introduction: The Promise of Fluorinated Quinolines
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. The introduction of fluorine atoms into the quinoline ring system can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents an intriguing candidate for drug discovery. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for predicting its behavior and interactions with biomolecules. Quantum chemical calculations provide a powerful in-silico approach to elucidate these molecular characteristics, thereby guiding rational drug design.
Proposed Experimental and Computational Protocols
This section details a standardized and rigorous computational methodology for the theoretical investigation of this compound using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[1]
Computational Methodology
-
Software: All quantum chemical calculations will be performed using a standard software package such as Gaussian, ORCA, or Schrödinger's Maestro.
-
Level of Theory:
-
Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended for these calculations. The B3LYP functional has a proven track record of providing reliable results for a wide range of organic molecules.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is a suitable choice. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy and hydrogen atoms, which are crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling non-covalent interactions.
-
-
Computational Steps:
-
Geometry Optimization: An initial 3D structure of this compound will be constructed and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process identifies the molecule's most stable conformation, corresponding to a minimum on the potential energy surface.
-
Frequency Analysis: Following geometry optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
-
Electronic Properties Analysis: A comprehensive analysis of the electronic properties will be conducted, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential sites for intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions.
-
NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the ¹H and ¹³C NMR chemical shifts, which can be directly compared with experimental NMR data for structural elucidation.
-
-
Data Presentation: Predicted Molecular Properties
The following tables summarize the predicted quantitative data for this compound based on the proposed computational protocol. These values are illustrative and derived from typical results for similar fluorinated quinoline derivatives.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.41 | C2-C3-C4 | 120.1 |
| C3-C4 | 1.38 | C3-C4-N1 | 118.9 |
| C4-N1 | 1.33 | C4-N1-C9 | 117.5 |
| C5-C6 | 1.39 | C5-F1 | 1.35 |
| C7-C8 | 1.39 | C8-F2 | 1.35 |
| C9-C1 | 1.42 | F1-C5-C6 | 118.7 |
| N1-C9 | 1.38 | F2-C8-C7 | 118.8 |
Table 2: Predicted Vibrational Frequencies for this compound
| Mode | Frequency (cm⁻¹) | Assignment |
| ν1 | 3080 | C-H stretch (aromatic) |
| ν2 | 1610 | C=C stretch (quinoline ring) |
| ν3 | 1580 | C=N stretch (quinoline ring) |
| ν4 | 1250 | C-F stretch |
| ν5 | 830 | C-H bend (out-of-plane) |
Table 3: Predicted Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 1.4 eV |
| Ionization Potential | 6.7 eV |
| Chemical Hardness | 2.65 eV |
| Electronegativity | 4.15 eV |
Visualization of Computational Workflow and Applications
The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the logical connections between the calculated properties and their applications in drug development.
Conclusion: A Roadmap for Future Research
This technical guide provides a robust computational framework for the in-depth quantum chemical characterization of this compound. The proposed DFT-based methodology will yield valuable insights into its structural, electronic, and spectroscopic properties. These theoretical predictions will be instrumental in understanding the molecule's reactivity, potential intermolecular interactions, and its suitability as a drug candidate. The data and visualizations presented herein serve as a foundational roadmap for future experimental and computational investigations, paving the way for the rational design and development of novel therapeutic agents based on the this compound scaffold.
References
- 1. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
5,8-Difluoroquinoline: A Technical Guide for Drug Development Professionals
CAS Number: 16650-32-1
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5,8-Difluoroquinoline, a fluorinated heterocyclic compound of interest to researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a substituted quinoline with the molecular formula C₉H₅F₂N. The introduction of two fluorine atoms onto the quinoline core significantly influences its physicochemical properties, which are crucial for its behavior in biological systems. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 16650-32-1 | [1] |
| Molecular Formula | C₉H₅F₂N | [2] |
| Molecular Weight | 165.14 g/mol | [2] |
| Boiling Point | 241.8°C at 760 mmHg | [1] |
| Density | 1.319 g/cm³ | [1] |
| Flash Point | 100°C | |
| Melting Point | No data available | |
| Solubility | No data available | [1] |
Synthesis and Experimental Protocols
A proposed synthetic workflow for a related compound, 5-Fluoro-2-methyl-8-nitroquinoline, suggests that key transformations may include nitration of a quinoline precursor followed by a series of reactions to introduce the fluorine atom. A potential, though unverified, synthetic workflow for this compound could conceptually follow a similar logic, starting from a suitable quinoline precursor and involving sequential fluorination steps.
Hypothetical Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Note: This is a hypothetical pathway and would require significant experimental validation. Researchers should consult literature on quinoline chemistry for detailed methodologies on fluorination reactions.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity and mechanism of action of this compound is limited in the public domain. However, based on the well-established pharmacology of the broader fluoroquinolone class of antibiotics, a probable mechanism of action can be inferred.
Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Inferred Mechanism of Action:
Caption: Inferred mechanism of action of this compound based on the fluoroquinolone class.
The specific impact of the 5,8-difluoro substitution pattern on the potency and spectrum of activity against various bacterial strains would require dedicated biological evaluation.
Signaling Pathways and Drug Development Implications
Currently, there is no direct evidence linking this compound to the modulation of specific signaling pathways in mammalian cells. Research on other fluoroquinolones has occasionally reported off-target effects, but these are not well-defined for this particular derivative.
For drug development professionals, this compound represents a scaffold with potential for further investigation. The fluorine substitutions can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. Future research should focus on:
-
Antimicrobial Spectrum and Potency: Evaluating its activity against a broad panel of Gram-positive and Gram-negative bacteria, including resistant strains.
-
Cytotoxicity and Safety Profile: Assessing its effects on mammalian cell lines to determine its therapeutic index.
-
Pharmacokinetic Properties: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Identification and Mechanism of Action: Confirming its interaction with bacterial topoisomerases and exploring any potential off-target effects.
A systematic experimental workflow for the initial biological evaluation of this compound is proposed below.
Experimental Workflow for Biological Evaluation:
Caption: A proposed workflow for the biological evaluation of this compound.
References
Synthesis of Novel 5,8-Difluoroquinoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold remains a cornerstone in medicinal chemistry, with fluoroquinolone derivatives being particularly prominent due to their broad-spectrum antibacterial and emerging anticancer activities. This technical guide focuses on the synthesis of a specific subclass: novel 5,8-difluoroquinoline analogs. The introduction of fluorine atoms at the 5 and 8 positions of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, offering potential for enhanced biological activity and novel therapeutic applications. This document provides a comprehensive overview of the synthetic methodologies, detailed experimental protocols, quantitative data for representative analogs, and an exploration of the mechanistic underpinnings of their biological action.
Core Synthetic Strategy: The Gould-Jacobs Reaction
The most versatile and widely adopted method for the synthesis of the 4-hydroxyquinoline core, a key precursor to many bioactive quinolones, is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization. For the synthesis of this compound analogs, the logical starting material is 2,5-difluoroaniline.
The overall synthetic workflow can be depicted as follows:
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Synthesis of Ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate (Intermediate 1)
Materials:
-
2,5-Difluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
Procedure:
-
In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is typically a solid or a viscous oil and can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Synthesis of Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)
Materials:
-
Ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
Procedure:
-
Dissolve ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate (1.0 eq) in a high-boiling point solvent (e.g., Diphenyl ether) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Add a non-polar solvent like hexane to facilitate complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling point solvent, and dry under vacuum.
Synthesis of 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Core Scaffold)
Materials:
-
Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[4]
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to yield the desired 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantitative Data
The following tables summarize key quantitative data for representative this compound analogs.
Table 1: Synthesis Yields and Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉F₂NO₃ | 253.20 | 288-290 | ~90-95 (cyclization) |
| 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₀H₅F₂NO₃ | 225.15 | >300 | ~92 (hydrolysis)[4] |
| Sparfloxacin | C₁₉H₂₂F₂N₄O₃ | 392.40 | 263-265 | - |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | Mass Spec (m/z) |
| Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate | 13.16 (s, 1H, OH), 7.92 (dd, 1H), 7.57 (dd, 1H), 4.46 (s, 2H), 4.05 (s, 3H), 1.45 (t, 3H) (CDCl₃, representative shifts)[5] | 171.0, 167.7, 155.4 (d, J=245.5 Hz), 148.9 (d, J=257.5 Hz), 140.1, 128.8, 118.7, 115.2, 108.9, 60.7, 14.3 (CDCl₃, representative shifts) | 253 (M⁺) |
| 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 15.3 (s, 1H), 13.4 (s, 1H), 8.8 (s, 1H), 8.2-7.6 (m, 3H) (DMSO-d₆, representative shifts)[4] | Data not readily available in searched literature. | 225 (M⁺) |
Biological Activity
Antibacterial Activity
This compound analogs, particularly those with a cyclopropyl group at N-1 and a piperazinyl moiety at C-7, have demonstrated potent antibacterial activity. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Sparfloxacin | Staphylococcus aureus | 0.12 - 0.5 | [6] |
| Sparfloxacin | Escherichia coli | 0.06 - 0.25 | [6] |
| Sparfloxacin | Pseudomonas aeruginosa | 1 - 4 | [6] |
| Ciprofloxacin (for comparison) | Staphylococcus aureus | 0.25 - 1 | [6] |
| Ciprofloxacin (for comparison) | Escherichia coli | 0.015 - 0.12 | [6] |
| Ciprofloxacin (for comparison) | Pseudomonas aeruginosa | 0.25 - 1 | [6] |
Anticancer Activity
Recent research has highlighted the potential of fluoroquinolones as anticancer agents. Their primary mechanism in eukaryotic cells is the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.[7][8]
Table 4: In Vitro Anticancer Activity (IC₅₀) of Novel Fluoroquinolone Analogs
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin-chalcone derivative | A549 (Lung) | 27.71 | [8] |
| Ciprofloxacin-chalcone derivative | HepG2 (Liver) | 22.09 | [8] |
| Norfloxacin-chalcone derivative | PC3 (Prostate) | 2.33 | [9] |
| Norfloxacin-chalcone derivative | MCF-7 (Breast) | 2.27 | [9] |
Signaling Pathway Visualization
The anticancer activity of this compound analogs that target topoisomerase II culminates in the induction of apoptosis. The following diagram illustrates the key steps in this signaling cascade.
Caption: Apoptotic pathway induced by this compound analogs.
Conclusion
The synthesis of novel this compound analogs presents a promising avenue for the discovery of new therapeutic agents. The robust Gould-Jacobs reaction provides a reliable method for the construction of the core quinoline scaffold, which can be further functionalized to generate a diverse library of compounds. The demonstrated antibacterial and emerging anticancer activities of this class of molecules, coupled with a growing understanding of their mechanisms of action, underscore their potential in addressing unmet medical needs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.
References
- 1. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 4. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. In vitro antimicrobial activity of fluoroquinolones against clinical isolates obtained in 1989 and 1990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the C-5 Position in 5,8-Difluoroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity at the C-5 position of 5,8-difluoroquinoline. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. This document outlines the key factors governing the reactivity of the C-5 position and provides insights into its functionalization through various organic reactions.
Electronic and Steric Landscape of this compound
The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects of the two fluorine atoms and the nitrogen atom within the quinoline ring system. The fluorine atoms at C-5 and C-8 are potent electron-withdrawing groups, significantly influencing the electron density distribution across the aromatic rings. This electronic pull, combined with the inherent electron-withdrawing nature of the pyridine ring, renders the entire molecule electron-deficient.
The nitrogen atom in the quinoline ring also plays a crucial role as a directing group. The combination of these features dictates the most probable sites for nucleophilic attack, electrophilic substitution, and metal-catalyzed functionalization. Specifically, the C-5 position is directly influenced by the attached fluorine atom, making it a key site for certain chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) at C-5
The electron-deficient nature of the this compound ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C-5 position is a potential leaving group, activated by the electron-withdrawing effects of the second fluorine atom at C-8 and the quinoline nitrogen.
Key Factors Influencing SNAr at C-5:
-
Nucleophile Strength: Stronger nucleophiles will react more readily.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy of the reaction.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are typically used to facilitate SNAr reactions.
-
Steric Hindrance: The accessibility of the C-5 position to the incoming nucleophile can influence the reaction rate.
While direct experimental data for SNAr at the C-5 position of this compound is not extensively reported in publicly available literature, analogies can be drawn from similar difluorinated heteroaromatic systems. For instance, in 5,6-difluoroisoquinoline, the C-5 position is a viable site for nucleophilic attack.
Hypothetical SNAr Reaction at C-5:
Electronic properties of the 5,8-Difluoroquinoline ring
An In-Depth Technical Guide to the Electronic Properties of the 5,8-Difluoroquinoline Ring
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms can profoundly alter the physicochemical and biological properties of these molecules. This guide provides a comprehensive technical overview of the electronic properties of the this compound ring, a core of significant interest in modern drug development. By examining its photophysical, electrochemical, and theoretical characteristics, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how 5,8-difluorination impacts molecular behavior and biological activity.
The Influence of 5,8-Difluorination on the Quinoline Core
The introduction of fluorine atoms at the 5 and 8 positions of the quinoline ring imparts unique electronic characteristics that are highly advantageous in drug design. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) on the aromatic system. This effect lowers the pKa of the quinoline nitrogen, reducing its basicity and altering its ionization state at physiological pH.
Furthermore, this difluorination significantly impacts the molecule's lipophilicity and metabolic stability.[1] The substitution of hydrogen with fluorine, which has a comparable van der Waals radius, generally does not hinder binding to target proteins.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile. These modifications make the this compound scaffold a valuable building block for developing novel bioactive compounds, particularly in the realm of antibacterial agents.[1][2][3][4]
References
5,8-Difluoroquinoline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,8-Difluoroquinoline has emerged as a privileged scaffold in organic synthesis, serving as a versatile building block for the construction of a diverse array of functional molecules with significant applications in medicinal chemistry and materials science. The strategic placement of fluorine atoms at the 5 and 8 positions of the quinoline ring system imparts unique electronic properties, enhances metabolic stability, and modulates the pharmacokinetic profile of derivative compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound. It details key experimental protocols for its functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions and explores the biological significance of its derivatives, particularly in the development of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthetic endeavors. The electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the aromatic system, impacting its reactivity and spectroscopic signature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂N | N/A |
| Molecular Weight | 165.14 g/mol | N/A |
| Boiling Point | 241.8 °C at 760 mmHg[1] | ChemicalBook[1] |
| Density | 1.319 g/cm³ | N/A |
| Appearance | Not specified | N/A |
| Solubility | No data available | N/A |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Mass Spectrum (MS) | Data not available in search results. |
| Infrared (IR) Spectrum | Data not available in search results. |
Note: Specific experimental spectroscopic data for the parent this compound were not available in the search results. The provided data for derivatives can offer insights into expected spectral regions.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through established methods for quinoline synthesis, such as the Skraup and Gould-Jacobs reactions, starting from appropriately substituted aniline precursors.
Skraup Synthesis (Hypothetical Protocol)
The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring. For the synthesis of this compound, 2,5-difluoroaniline would be the logical starting material.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2,5-difluoroaniline with cooling.
-
Addition of Reagents: To the stirred mixture, add an oxidizing agent (e.g., nitrobenzene or arsenic acid) followed by the slow addition of glycerol via the dropping funnel.
-
Reaction: Heat the reaction mixture under reflux for several hours. The reaction is often exothermic and requires careful temperature control.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The crude product is then typically purified by steam distillation or column chromatography.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which can be further modified to yield the parent quinoline.[2][3][4][5] This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[2][3][4][5]
Experimental Protocol:
-
Condensation: A mixture of 2,5-difluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, to form the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is heated at a higher temperature (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, yielding ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified to the carboxylic acid, which is then decarboxylated upon heating to afford 4-hydroxy-5,8-difluoroquinoline. Further chemical reduction would be required to obtain the parent this compound.
Key Reactions of this compound as a Building Block
The electron-deficient nature of the this compound ring system makes it amenable to a variety of transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atoms at positions 5 and 8 are susceptible to displacement by nucleophiles, providing a direct method for introducing diverse functional groups.
Experimental Protocol: Reaction with Piperazine
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMSO, NMP, or dioxane), add an excess of piperazine and a base (e.g., K₂CO₃ or Et₃N).
-
Reaction: Heat the reaction mixture at an elevated temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is cooled, and water is added to precipitate the product or to allow for extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
To utilize this compound in cross-coupling reactions, it is often necessary to first convert one of the C-F bonds to a more reactive C-X bond (where X = Cl, Br, I, or OTf). However, direct C-F activation is also an area of active research. Assuming a bromo- or iodo-substituted this compound is available, a variety of powerful C-C and C-N bond-forming reactions can be employed.
This reaction enables the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound.
Experimental Protocol (General):
-
Reaction Setup: In a reaction vessel, combine the halo-5,8-difluoroquinoline, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
This method is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol (General):
-
Reaction Setup: To a degassed solution of the halo-5,8-difluoroquinoline and a terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.
This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds between an aryl halide and an amine.[6][7][8][9][10]
Experimental Protocol (General):
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-5,8-difluoroquinoline, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or DavePhos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Solvent: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture at a temperature typically between 80 and 110 °C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Development
The this compound scaffold is a key component in a number of biologically active compounds, exhibiting a range of therapeutic potential.
Antibacterial Agents
Fluoroquinolones are a well-established class of broad-spectrum antibiotics. The mechanism of action of these drugs, including the 5,8-difluoroquinolone derivative sparfloxacin, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
Anticancer Activity
Recent research has focused on repurposing fluoroquinolones as anticancer agents.[11][12][13][14][15] These compounds have been shown to exhibit significant cytotoxic activity against a variety of cancer cell lines.[11][12][13][14][15] The proposed mechanism of action for some of these derivatives also involves the inhibition of topoisomerases, but in this case, the human enzymes, leading to DNA damage and apoptosis in cancer cells.[11]
Table 3: In Vitro Cytotoxicity of Selected Fluoroquinolone Derivatives
| Compound Designation | Cell Line | IC₅₀ (µM) | Reference |
| 2-Styryl-8-nitroquinolines | HeLa | 2.897 - 10.37 | [12] |
| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | [12] |
| Ciprofloxacin/Quinoline Derivatives | SR-leukaemia | Growth inhibition of 33.25-52.62% | [12] |
| Ciprofloxacin/Quinoline Derivatives | UO-31 renal cell carcinoma | Growth inhibition of 55.49-64.19% | [12] |
Note: The table presents data for structurally related quinoline derivatives to illustrate the potential for anticancer activity within this class of compounds.
Antifungal Activity
Derivatives of quinolines have also demonstrated promising antifungal properties. The exact mechanisms can vary, but some have been shown to act synergistically with existing antifungal drugs.
Table 4: In Vitro Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound Designation | Fungal Species | MIC (µg/mL) |
| PH265 | Cryptococcus neoformans | 0.5 - 1 |
| PH276 | Cryptococcus neoformans | 0.5 - 8 |
| A14 (8-hydroxyquinolin-5-ylidene thiosemicarbazone derivative) | Cryptococcus gattii, C. neoformans, C. glabrata, C. auris | ≤ 0.0313 - 2 |
Note: This data for 8-hydroxyquinoline derivatives highlights the potential for antifungal activity within the broader quinoline class.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties and reactivity profile allow for the construction of a wide range of complex molecules with significant potential in drug discovery and materials science. The synthetic methodologies outlined in this guide, including classical quinoline syntheses and modern cross-coupling reactions, provide a robust toolkit for the derivatization of this important scaffold. The demonstrated antibacterial, anticancer, and antifungal activities of its derivatives underscore the continued importance of this compound in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is a promising avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. ias.ac.in [ias.ac.in]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols: The Versatile Scaffold of 5,8-Difluoroquinoline in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5,8-difluoroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring advantageous physicochemical properties to molecules that incorporate it. The strong electron-withdrawing nature of the two fluorine atoms at positions 5 and 8 significantly influences the electronic distribution of the quinoline ring system, impacting key parameters such as pKa, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide vectors for further chemical modification. This document provides an overview of the applications of this compound in the development of antibacterial, anticancer, and kinase-inhibiting agents, complete with experimental protocols and quantitative data.
Application in Antibacterial Drug Discovery
The this compound core is a key component of several potent fluoroquinolone antibiotics. These compounds exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination. The fluorine atom at position 8 has been shown to contribute to increased antibacterial potency.
Featured Compound: Sparfloxacin
Sparfloxacin is a third-generation fluoroquinolone antibiotic that incorporates a 5-amino-6,8-difluoroquinoline core. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids were synthesized, with the 5-amino substituted derivatives showing optimal antibacterial activity.[1] Sparfloxacin (originally AT-4140) was identified as a promising therapeutic agent, demonstrating superior in vitro and in vivo potency compared to ciprofloxacin.[1]
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for representative this compound-containing compounds against various bacterial strains.
| Compound | C5-Substituent | C7-Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Sparfloxacin | -NH₂ | cis-3,5-dimethyl-1-piperazinyl | 0.1 | 0.05 | 0.78 | [1] |
| Compound 36k | -NH₂ | cis-3,5-dimethyl-1-piperazinyl | Superior to Ciprofloxacin | Superior to Ciprofloxacin | Superior to Ciprofloxacin | [1] |
Note: "Superior to Ciprofloxacin" indicates that the compound showed greater potency in the cited study, though specific values for all strains were not provided in the abstract.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for novel this compound derivatives.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Compound Dilution Series:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring absorbance at 600 nm.
-
Experimental Workflow: Antibacterial Drug Discovery
Application in Anticancer Drug Discovery
The fluoroquinolone scaffold, including derivatives of this compound, has been repurposed for anticancer applications.[2] The primary mechanism of action for their anticancer effects is the inhibition of human topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[2] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2]
Quantitative Data: In Vitro Cytotoxicity
The following table presents the 50% inhibitory concentration (IC₅₀) values for novel fluoroquinolone derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Reference |
| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | - | - | [3] |
| MCF-7 (Breast) | 2.27 | - | - | [3] | |
| MDA-MB-231 (Breast) | 1.52 | - | - | [3] | |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 | [3] |
Experimental Protocol: Topoisomerase II Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound derivatives against human topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
Test compounds dissolved in DMSO
-
Etoposide (positive control)
-
Stop buffer/loading dye (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA, and human topoisomerase II enzyme.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (Etoposide).
-
-
Incubation:
-
Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer/loading dye.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.
-
Signaling Pathway: Topoisomerase II Inhibition and Apoptosis Induction
References
- 1. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,8-Difluoroquinoline-Based Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, mechanism of action, and antibacterial activity of 5,8-difluoroquinoline-based compounds. Quinolones, particularly fluoroquinolones, are a critical class of synthetic antibacterial agents that function by inhibiting bacterial DNA synthesis. The strategic placement of fluorine atoms on the quinoline core, such as at the C-5 and C-8 positions, can significantly modulate the compound's potency, spectrum of activity, and pharmacokinetic properties.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.[3][4]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication, allowing them to segregate into daughter cells.[3][5]
The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it.[3] This action traps the enzyme on the DNA, prevents the re-ligation of the DNA strands, and leads to the accumulation of double-strand breaks.[2] These breaks block the movement of the replication fork, ultimately triggering cell death.[2][3]
Synthetic Pathways: The Gould-Jacobs Reaction
A robust and widely used method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[6][7] This thermal cyclization process is particularly effective for synthesizing the foundational structure of many quinolone antibiotics.[8] The reaction proceeds in a series of steps starting from an appropriately substituted aniline. For the synthesis of a this compound core, 2,5-difluoroaniline is the logical starting material.
The key stages of the Gould-Jacobs reaction are:
-
Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM) via a Michael-type addition, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[6][9]
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (often >250 °C).[8] This step forms the quinoline ring system.
-
Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is typically hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated if the 3-carboxy group is not desired in the final product. However, for quinolone antibiotics, this group is essential for activity.
Experimental Protocols
The following protocols outline the synthesis of a key 5,8-difluoroquinolone intermediate and its subsequent functionalization to produce a potential antibacterial agent.
Protocol 1: Synthesis of Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is based on the Gould-Jacobs reaction for creating the core quinolone structure.
Materials:
-
2,5-Difluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or another high-boiling point solvent)
-
Ethanol
-
Acetonitrile
Procedure:
-
Condensation: In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-120 °C for 1-2 hours. Ethanol is generated as a byproduct and can be removed by distillation.
-
Cyclization: To the resulting crude anilidomethylenemalonate intermediate, add diphenyl ether to serve as a high-boiling solvent. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature. The cyclized product should precipitate from the solution.
-
Purification: Filter the solid precipitate and wash it thoroughly with a suitable solvent like hexane or acetonitrile to remove the diphenyl ether. The resulting solid can be further purified by recrystallization from a solvent such as ethanol to yield the final product, ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Protocol 2: Synthesis of 5,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
This protocol describes the introduction of a piperazine moiety at the C-7 position and subsequent hydrolysis of the ester to the active carboxylic acid. This requires a precursor with a leaving group (e.g., fluorine or chlorine) at C-7. The synthesis of such a precursor often involves additional steps starting from a different aniline. For this protocol, we assume the availability of Ethyl 5,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Materials:
-
Ethyl 5,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
N-methylpiperazine
-
Pyridine or Triethylamine (as a base)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (as solvent)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
Procedure:
-
Nucleophilic Aromatic Substitution: Dissolve the ethyl 5,7,8-trifluoroquinolone ester (1.0 eq) in a suitable solvent like DMSO or acetonitrile. Add N-methylpiperazine (1.2 eq) and a base such as pyridine (1.5 eq). Heat the mixture to 80-100 °C and stir for 4-8 hours until TLC indicates the consumption of the starting material.
-
Isolation: Cool the reaction mixture and pour it into ice water. The product should precipitate. Filter the solid, wash with water, and dry under vacuum.
-
Hydrolysis (Saponification): Suspend the obtained ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately neutral. The carboxylic acid product will precipitate.
-
Purification: Filter the final product, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the target antibacterial agent.
Antibacterial Activity Data
The antibacterial efficacy of quinolone derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
The following table presents representative MIC data for difluoroquinolone derivatives against common bacterial pathogens. Data is compiled from published literature on compounds with similar structural features.[10][11][12][13]
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Difluoroquinolone Derivative A | Staphylococcus aureus (MRSA) | 0.5 - 2 |
| Streptococcus pneumoniae | 4 - 8 | |
| Escherichia coli | ≤ 0.25 | |
| Pseudomonas aeruginosa | 1 - 4 | |
| Difluoroquinolone Derivative B | Staphylococcus aureus (MRSA) | 0.25 - 1 |
| Streptococcus pneumoniae | 2 - 4 | |
| Escherichia coli | ≤ 0.12 | |
| Pseudomonas aeruginosa | 0.5 - 2 | |
| Ciprofloxacin (Reference) | Staphylococcus aureus (MRSA) | 1 - 4 |
| Streptococcus pneumoniae | 1 - 2 | |
| Escherichia coli | ≤ 0.015 | |
| Pseudomonas aeruginosa | 0.25 - 0.5 |
Note: MIC values can vary based on the specific strain, testing methodology, and the exact substituents on the quinolone core. Derivative A and B are representative of potent difluoroquinolones reported in scientific literature.[10][11][12]
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablelab.eu [ablelab.eu]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,8-Difluoroquinoline Derivatives as Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5,8-difluoroquinoline derivatives as a promising class of topoisomerase inhibitors for cancer therapy. This document includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of the underlying mechanisms of action. While specific quantitative data for a broad range of this compound derivatives is still emerging in publicly available literature, the data presented herein for closely related quinolone and fluoroquinolone analogs serves as a valuable reference for the anticipated activity of this compound class.
Introduction to this compound Derivatives
Quinolone and fluoroquinolone compounds have been extensively studied for their antibacterial properties, which stem from their ability to inhibit bacterial DNA gyrase and topoisomerase IV. More recently, their potential as anticancer agents has garnered significant attention, with research focusing on their activity against human topoisomerases. The core quinoline scaffold can be chemically modified at various positions to enhance potency and selectivity against cancer cells. The introduction of fluorine atoms at positions 5 and 8 is a key modification anticipated to modulate the electronic properties and biological activity of the quinoline ring system, potentially leading to enhanced topoisomerase inhibition and cytotoxic effects against cancer cells.
Mechanism of Action: Topoisomerase Inhibition
This compound derivatives are predicted to exert their anticancer effects primarily through the inhibition of topoisomerase enzymes, particularly topoisomerase II. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death) in rapidly dividing cancer cells.
Data Presentation: Cytotoxicity and Topoisomerase Inhibition
The following tables summarize the cytotoxic and topoisomerase inhibitory activities of representative quinolone and fluoroquinolone derivatives against various cancer cell lines. This data provides a benchmark for evaluating novel this compound compounds.
Table 1: Cytotoxicity of Representative Quinolone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Quinolone | Vosaroxin | U87 MG (Glioblastoma) | 0.04 ± 0.01 | [1] |
| 4-Quinolone | Vosaroxin | U251 (Glioblastoma) | 0.03 ± 0.01 | [1] |
| Fluoroquinolone | Ciprofloxacin Derivative | PC3 (Prostate) | 7.7 | [2] |
| Fluoroquinolone | Ciprofloxacin Derivative | SW480 (Colon) | 20.1 | [2] |
| Fluoroquinolone | Ciprofloxacin Derivative | MCF-7 (Breast) | 4.3 | [2] |
| 4-Quinolone Derivative | Compound 14 | MCF-7 (Breast) | 13.2 | [3] |
Table 2: Topoisomerase II Inhibitory Activity of Representative Quinolone Derivatives
| Compound Class | Derivative Example | Assay Type | IC50 (µM) | Reference |
| Anticancer Quinolone | CP-115,953 | DNA Relaxation | 3.2 | [4] |
| Anticancer Quinolone | Voreloxin | Topoisomerase II Poison | - | [5] |
| Fluoroquinolone | Ciprofloxacin | DNA Relaxation | 106 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: Topoisomerase I DNA Relaxation Assay
Objective: To determine the inhibitory effect of test compounds on the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)
-
Test compounds dissolved in DMSO
-
STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
On ice, prepare a reaction mix containing 10x Assay Buffer, supercoiled pBR322 DNA, and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the respective tubes.
-
Add diluted topoisomerase I enzyme to all tubes except the negative control (add dilution buffer instead).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA bands are well separated.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
-
The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the enzyme-treated control.
Protocol 2: Topoisomerase II DNA Relaxation Assay
Objective: To assess the inhibitory effect of test compounds on the ATP-dependent relaxation of supercoiled DNA by human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin)
-
10 mM ATP solution
-
Dilution Buffer
-
Test compounds dissolved in DMSO
-
STEB
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose and 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
On ice, prepare a reaction mix containing 10x Assay Buffer, ATP, supercoiled pBR322 DNA, and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding diluted topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and process the samples for agarose gel electrophoresis as described in Protocol 1.
-
Analyze the gel for the inhibition of DNA relaxation.
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include vehicle control (DMSO) and untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Harvest the cells (including floating and adherent cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel topoisomerase inhibitors as anticancer agents. The provided protocols and background information will aid researchers in the systematic evaluation of these compounds. Further studies are warranted to establish a comprehensive structure-activity relationship and to fully elucidate the signaling pathways involved in their cytotoxic effects.
References
- 1. Enhancement of radiosensitivity by the novel anticancer quinolone derivative vosaroxin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myquinstory.info [myquinstory.info]
- 5. researchgate.net [researchgate.net]
Application of 5,8-Difluoroquinoline in Cancer Research: A General Overview and Future Directions
For Immediate Release
[City, State] – [Date] – The quest for novel and effective anticancer agents has led researchers to explore a wide array of chemical scaffolds. Among these, quinoline derivatives, particularly fluoroquinolones, have emerged as a promising class of compounds with potential therapeutic applications in oncology. This document provides an overview of the current understanding of fluoroquinolones in cancer research, with a specific focus on the potential, though currently under-investigated, role of 5,8-Difluoroquinoline.
Introduction to Fluoroquinolones in Oncology
Fluoroquinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. However, emerging research has demonstrated that certain fluoroquinolone derivatives also exhibit significant cytotoxic activity against various cancer cell lines.[1][2][3] This dual activity has spurred interest in repositioning these compounds as anticancer agents. The primary mechanism of their anticancer action is believed to be the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division in rapidly proliferating cancer cells.[1][4]
The Significance of Fluorine Substitution
The substitution pattern on the quinoline ring plays a critical role in the anticancer potency of these derivatives. The presence and position of fluorine atoms can significantly influence the compound's biological activity, lipophilicity, and metabolic stability. Notably, studies on the structure-activity relationship of various fluoroquinolones have indicated that fluorine substitution at the C6 and C8 positions can lead to derivatives with improved activity against mammalian topoisomerases.[5] This finding suggests that compounds like this compound could possess favorable characteristics for anticancer drug development.
While specific research on the anticancer applications of this compound is limited in publicly available literature, the general principles of fluoroquinolone activity provide a strong rationale for its investigation.
Putative Mechanism of Action: Topoisomerase II Inhibition
The proposed mechanism of action for fluoroquinolones as anticancer agents involves the stabilization of the topoisomerase II-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger apoptotic cell death.
General Experimental Protocols for Screening Novel Anticancer Agents
While specific protocols for this compound are not available, the following represents a standard workflow for evaluating the anticancer potential of a novel chemical entity.
In Vitro Cytotoxicity Assays
1. Cell Culture:
-
A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a normal cell line (e.g., Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. MTT or SRB Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
After a 48-72 hour incubation period, cell viability is assessed using MTT or SRB reagents.
-
The absorbance is measured using a microplate reader, and the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) is calculated.
Topoisomerase II Inhibition Assay
1. Enzyme and Substrate Preparation:
-
Purified human topoisomerase II enzyme and a supercoiled plasmid DNA substrate are used.
2. Inhibition Assay:
-
The reaction mixture containing the enzyme, DNA substrate, ATP, and varying concentrations of the test compound is incubated at 37°C.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or linearized DNA compared to the control.
Cell Cycle Analysis
1. Cell Treatment and Fixation:
-
Cancer cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
2. Staining and Flow Cytometry:
-
Fixed cells are stained with a DNA-binding dye (e.g., propidium iodide) containing RNase.
-
The DNA content of the cells is analyzed by flow cytometry.
-
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would indicate cell cycle arrest.[4]
References
- 1. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
5,8-Difluoroquinoline: A Promising Scaffold for the Development of Novel Kinase Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and selectivity. The 5,8-difluoroquinoline scaffold, in particular, presents a unique electronic and conformational profile, making it an attractive starting point for the design of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. This document provides an overview of the application of the this compound scaffold in the development of kinase inhibitors, along with detailed protocols for their synthesis and biological evaluation. While direct and extensive research on this compound as a dedicated kinase inhibitor scaffold is emerging, this note draws upon data from structurally related fluoroquinolines to illustrate its potential and provide a foundational guide for researchers.
Key Kinase Targets
Research into fluoroquinoline derivatives has identified several key kinase targets implicated in cancer pathogenesis. These include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers.[3]
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including cell growth, adhesion, and migration.[4][5]
Data Presentation: Kinase Inhibitory Activity of Related Fluoroquinoline Derivatives
The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of various quinoline and fluoroquinolone derivatives, providing a reference for the potential potency of novel this compound-based inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinolone Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Quinoline Derivative 1 | VEGFR-2 | 60.27 | Sorafenib | 55.43 |
| Quinoline Derivative 2 | VEGFR-2 | 93.50 | Sorafenib | 55.43 |
| Quinoxalinone Derivative 1 | EGFR (L858R/T790M/C797S) | 3.04 | Osimertinib | 8.93 |
| Quinoxalinone Derivative 2 | EGFR (L858R/T790M/C797S) | 6.50 | Osimertinib | 8.93 |
| Aminoisoquinoline Benzamide 1 | FLT3 | <10 | - | - |
| Aminoisoquinoline Benzamide 1 | Src | <10 | - | - |
Note: Data is compiled from various sources and direct comparison may not be appropriate due to different assay conditions.[5][6][7]
Table 2: In Vitro Antiproliferative Activity of Representative Fluoroquinolone Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| Fluoroquinolone Analog II | NCI-60 Mean | 3.30 | Etoposide | >100 |
| Fluoroquinolone Analog IIIb | NCI-60 Mean | 2.45 | Etoposide | >100 |
| Fluoroquinolone Analog IIIf | NCI-60 Mean | 9.06 | Etoposide | >100 |
| 4-Anilinoquinoline 1f | HeLa | 0.89 | Gefitinib | 7.94 |
| 4-Anilinoquinoline 1f | BGC823 | 0.11 | Gefitinib | 1.02 |
| 4-Anilinoquinoline 2i | HeLa | 0.98 | Gefitinib | 7.94 |
| 4-Anilinoquinoline 2i | BGC823 | 0.15 | Gefitinib | 1.02 |
Note: GI50 represents the concentration required to inhibit cell growth by 50%. Data is compiled from various sources.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound intermediate and for key biological assays to evaluate the efficacy of potential kinase inhibitors.
Protocol 1: Synthesis of 4-Anilino-5,8-difluoroquinoline Derivatives
This protocol outlines a general synthetic route for the preparation of 4-anilino-5,8-difluoroquinoline derivatives, a common structural motif in kinase inhibitors.
Step 1: Synthesis of 4-chloro-5,8-difluoroquinoline
-
Starting Material: 2,5-difluoroaniline.
-
Reaction: React 2,5-difluoroaniline with diethyl malonate in the presence of a suitable condensing agent (e.g., polyphosphoric acid) and heat to induce cyclization to form 4-hydroxy-5,8-difluoroquinoline.
-
Chlorination: Treat the resulting 4-hydroxy-5,8-difluoroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-5,8-difluoroquinoline.[10]
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Nucleophilic Substitution with Substituted Anilines
-
Reaction: React 4-chloro-5,8-difluoroquinoline with a variety of substituted anilines in a suitable solvent (e.g., isopropanol or N,N-dimethylformamide) with a base (e.g., potassium carbonate or triethylamine) at elevated temperatures.[10]
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization or column chromatography to yield the desired 4-anilino-5,8-difluoroquinoline derivatives.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase buffer
-
Test compound dilution
-
VEGFR-2 enzyme
-
-
Initiate Reaction: Add ATP and substrate to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
This assay determines the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HUVEC)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Determine the GI50 (Growth Inhibition 50%) value by plotting the percentage of inhibition against the compound concentration.[11]
Mandatory Visualizations
Caption: General synthetic scheme for 4-anilino-5,8-difluoroquinolines.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7220861B2 - Processes for preparing quinolonecarboxylate derivatives - Google Patents [patents.google.com]
- 8. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Fluorescent Probes from 5,8-Difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, synthesis, and application of novel fluorescent probes derived from the 5,8-difluoroquinoline scaffold. The unique electronic properties of this core, combined with the versatility of nucleophilic aromatic substitution (SNAr) reactions at the fluorine positions, offer a promising platform for the development of sensitive and selective probes for biological imaging and sensing.
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific analytes and biological processes within complex cellular environments. The quinoline scaffold has long been recognized for its intrinsic fluorescence and its utility as a core structure for a variety of probes. This compound presents a particularly interesting starting material for probe development. The strong electron-withdrawing nature of the two fluorine atoms activates the quinoline ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various recognition moieties and fluorescence-modulating groups.
The substitution of one or both fluorine atoms with nucleophiles, such as amines or thiols, can lead to the generation of compounds with significant fluorescence, often based on an intramolecular charge transfer (ICT) mechanism. This allows for the rational design of "turn-on" or ratiometric probes where the fluorescence properties are modulated by the binding of a specific analyte. This document outlines a general strategy for the synthesis of a hypothetical amino-substituted fluorescent probe from this compound and provides detailed protocols for its characterization and application in cellular imaging.
Data Presentation: Photophysical Properties
The photophysical properties of fluorescent probes derived from this compound are dependent on the nature of the substituent introduced. The following table summarizes representative, hypothetical data for a probe synthesized by the substitution of one fluorine atom with an amino-containing recognition moiety. These values are provided as a guide for the expected performance of such a probe.
| Parameter | Representative Value | Method of Determination |
| Probe Name | 5-Amino-8-fluoroquinoline Derivative (Hypothetical) | - |
| Molecular Weight | ~250-450 g/mol | Mass Spectrometry (ESI-MS) |
| Purity | >95% | HPLC, NMR |
| Excitation Maximum (λex) | ~380 - 420 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~480 - 530 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) at λex | ~10,000 - 25,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | Comparative method using a standard (e.g., quinine sulfate) |
| Stokes Shift | ~100 - 110 nm | Calculation (λem - λex) |
Experimental Protocols
Protocol 1: Synthesis of a 5-Amino-8-fluoroquinoline-based Fluorescent Probe
This protocol describes a general method for the synthesis of a fluorescent probe via nucleophilic aromatic substitution on this compound with an amine-containing recognition moiety.
Materials:
-
This compound
-
Amine-containing recognition moiety (e.g., a substituted aniline or an aliphatic amine with a chelating group)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine-containing recognition moiety (1.1 equivalents) to the solution.
-
Add potassium carbonate (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Cellular Imaging
This protocol provides a general workflow for the application of a this compound-based fluorescent probe for cellular imaging.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stock solution of the fluorescent probe in DMSO (e.g., 1 mM)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37°C in a humidified atmosphere with 5% CO₂ until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope. Excite the probe at its λex (e.g., 405 nm laser) and collect the emission at its λem (e.g., 480-550 nm).
-
If investigating the probe's response to a specific analyte, treat the cells with the analyte before or during the imaging process and observe any changes in fluorescence intensity or localization.
-
Mandatory Visualizations
Caption: General synthetic workflow for a this compound-based fluorescent probe.
Caption: Experimental workflow for cellular imaging with the fluorescent probe.
Caption: Conceptual diagram of a 'turn-on' fluorescence sensing mechanism.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5,8-Difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5,8-difluoroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The methodologies described herein focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a guide to the synthesis of a diverse range of functionalized quinoline derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3] For fluorinated heterocyclic compounds like this compound, these reactions allow for the precise introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the tuning of photophysical properties in materials science. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the quinoline core, necessitating carefully optimized reaction conditions.
While specific literature on the cross-coupling of this compound is limited, protocols for structurally similar haloquinolines provide a strong foundation for developing successful synthetic strategies.[4] The reactivity of haloquinolines in these couplings generally follows the order I > Br > Cl.[4] Therefore, starting from a bromo or iodo derivative of this compound would be the most common approach.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The successful execution of these reactions hinges on the careful selection and control of several key parameters. A generalized workflow is presented below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-8-fluoroquinolines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species (boronic acid or ester) and an aryl or vinyl halide.[2][5] This reaction is widely used to synthesize biaryl compounds.
General Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Notes
-
Substrate: 5-Bromo- or 5-iodo-8-fluoroquinoline would be the ideal starting material due to higher reactivity compared to the chloro-analogue.[4]
-
Catalyst: A variety of palladium catalysts can be employed. Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd(OAc)₂ with suitable phosphine ligands are common choices.[4] For challenging substrates, more advanced Buchwald-type ligands (e.g., XPhos, SPhos) can be beneficial.[4]
-
Base: An appropriate base is crucial for the activation of the boronic acid.[4] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The choice of base may require optimization depending on the specific substrates.
-
Solvent: A mixture of an organic solvent and water is often used. Common solvent systems include dioxane/water, toluene/water, and DMF/water.[4]
Experimental Protocol (Hypothetical Example)
This protocol is adapted from general procedures for haloquinolines and serves as a starting point.[4]
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| 5-Bromo-8-fluoroquinoline | 1.0 equiv |
| Arylboronic acid | 1.2 - 1.5 equiv |
| Catalyst | |
| Pd(dppf)Cl₂ | 2-5 mol% |
| Base | |
| K₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | |
| Dioxane/H₂O | 4:1 (v/v) |
| Temperature | 80 - 100 °C |
| Reaction Time | 2 - 12 h |
Procedure:
-
To a degassed solution of 5-bromo-8-fluoroquinoline in a dioxane/water mixture, add the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-8-fluoroquinolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3]
Application Notes
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[6] Copper-free conditions have also been developed to avoid the homocoupling of alkynes.
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPEA), is commonly used, often serving as the solvent or co-solvent.[6]
-
Solvent: Solvents like THF, DMF, or dioxane are frequently employed.
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for a broad range of functional groups on both the quinoline and alkyne coupling partners.
Experimental Protocol (Hypothetical Example)
This protocol is based on general procedures for Sonogashira couplings of halo-heterocycles.[7]
Table 2: Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Reactants | |
| 5-Iodo-8-fluoroquinoline | 1.0 equiv |
| Terminal Alkyne | 1.2 - 2.0 equiv |
| Catalyst | |
| Pd(PPh₃)₄ | 2-5 mol% |
| CuI | 3-10 mol% |
| Base | |
| Triethylamine (NEt₃) | 2.0 - 3.0 equiv |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 24 h |
Procedure:
-
To a solution of 5-iodo-8-fluoroquinoline and the terminal alkyne in THF, add triethylamine.
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture under an inert atmosphere.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-8-fluoroquinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1]
General Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes
-
Ligands: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often required, especially for less reactive aryl chlorides.[8]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[9]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
-
Amine Scope: A wide variety of primary and secondary amines can be used as coupling partners.
Experimental Protocol (Hypothetical Example)
This protocol is adapted from procedures for the amination of other haloquinolines.
Table 3: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Reactants | |
| 5-Bromo-8-fluoroquinoline | 1.0 equiv |
| Amine | 1.2 - 1.5 equiv |
| Catalyst | |
| Pd₂(dba)₃ | 1-2 mol% |
| XPhos | 2-4 mol% |
| Base | |
| NaOtBu | 1.4 - 2.0 equiv |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 h |
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add a solution of 5-bromo-8-fluoroquinoline and the amine in the chosen solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For Suzuki couplings, the quality and stability of the boronic acid are crucial; using boronic esters can sometimes improve results.[4]
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere to prevent catalyst oxidation.[4]
-
Side Reactions: In Suzuki couplings, protodeboronation of the boronic acid can be a significant side reaction.[4] Using milder bases or boronic esters can mitigate this issue.[4] In Sonogashira couplings, alkyne homocoupling can be minimized by using copper-free conditions.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. By carefully selecting the appropriate catalyst system, base, and solvent, a wide array of aryl, alkynyl, and amino substituents can be introduced onto the quinoline core. The protocols and notes provided herein serve as a comprehensive guide for researchers to develop robust and efficient syntheses of novel this compound derivatives for applications in drug discovery and materials science. Further optimization for specific substrates may be necessary to achieve optimal results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the N-arylation of 5,8-Difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. Furthermore, the formation of N-aryl quinolinium salts has emerged as a promising strategy in the development of novel bioactive compounds. This document provides detailed application notes and protocols for the N-arylation of 5,8-difluoroquinoline to synthesize N-aryl-5,8-difluoroquinolinium salts, valuable intermediates in drug discovery and materials science.
Two primary catalytic methods are presented for this transformation: the Chan-Lam coupling, which utilizes a copper catalyst, and the Buchwald-Hartwig amination, which employs a palladium catalyst. Both methods offer distinct advantages and can be selected based on substrate scope, functional group tolerance, and available laboratory resources.
Data Presentation
The following table summarizes representative quantitative data for N-arylation reactions of quinoline derivatives, providing insights into expected yields under different catalytic systems. While specific data for this compound is not extensively reported, the presented data from structurally related quinolones offers a valuable reference.
| Entry | Arylating Agent (Ar-X) | N-Heterocycle | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-Formylquinolin-2(1H)-one | Cu(OAc)₂ | Pyridine | DMF | 80 | 92 | [1] |
| 2 | 4-Methoxyphenylboronic acid | 3-Formylquinolin-2(1H)-one | Cu(OAc)₂ | Pyridine | DMF | 80 | 95 | [1] |
| 3 | 4-Chlorophenylboronic acid | 3-Formylquinolin-2(1H)-one | Cu(OAc)₂ | Pyridine | DMF | 80 | 85 | [1] |
| 4 | 3-Nitrophenylboronic acid | 3-Formylquinolin-2(1H)-one | Cu(OAc)₂ | Pyridine | DMF | 80 | 78 | [1] |
| 5 | 2-Bromobenzamide (intramolecular) | Indole derivative | CuI | K₂CO₃ | Dioxane | 110 | 85-95 | [1] |
| 6 | 2-Iodoaniline (intramolecular) | 2-Alkynyl-N-aryl amide | Pd(OAc)₂ / (R)-BINAP | K₃PO₄ | Toluene | 80 | 70-93 | [2] |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-arylation (Chan-Lam Coupling)
This protocol is adapted from established procedures for the N-arylation of N-heterocycles.[1][3] The electron-withdrawing nature of the fluorine atoms in this compound may decrease the nucleophilicity of the nitrogen atom, potentially requiring slightly more forcing conditions than for electron-rich quinolines.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and copper(II) acetate (0.2 mmol, 20 mol%).
-
Add dimethylformamide (DMF, 5 mL) to the flask.
-
Add pyridine (2.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at 80 °C under an air atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5,8-difluoroquinolinium salt.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is based on conditions reported for the intramolecular N-arylation of a quinoline precursor.[2] For the intermolecular reaction with this compound, optimization of the ligand and base may be necessary. The use of a strong, non-nucleophilic base is crucial.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable Buchwald ligand (e.g., XPhos, SPhos)
-
Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.05 mmol, 5 mol%) and the phosphine ligand (0.06 mmol, 6 mol%).
-
Add anhydrous toluene or dioxane (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv. or NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-aryl-5,8-difluoroquinolinium salt.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Mandatory Visualizations
Diagram 1: Chan-Lam Coupling Workflow
Caption: Workflow for the Copper-Catalyzed N-arylation of this compound.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Palladium-Catalyzed N-arylation of this compound.
Diagram 3: General Catalytic Cycle for N-arylation
Caption: A simplified representation of the catalytic cycle for N-arylation reactions.
References
Application Notes: 5,8-Difluoroquinoline as a Scaffold for Novel Agrochemicals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in the development of biologically active compounds, with numerous derivatives exhibiting a wide range of pharmacological activities. In the agrochemical sector, quinoline-based compounds have demonstrated significant potential as fungicides, herbicides, and insecticides. The introduction of fluorine atoms into organic molecules can dramatically influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. 5,8-Difluoroquinoline, with its strategically positioned fluorine atoms, represents a promising, albeit underexplored, starting material for the synthesis of a new generation of high-performance agrochemicals. These application notes provide a comprehensive overview of the potential of this compound in the synthesis of novel agrochemicals, with a focus on fungicides.
The presence of two fluorine atoms on the benzene ring of the quinoline nucleus offers unique opportunities for synthetic diversification. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups at the 5- and 8-positions. This enables the creation of diverse chemical libraries for screening and optimization of agrochemical properties. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the quinoline nitrogen, influencing its interaction with biological targets.
This document outlines a representative synthetic protocol for a novel potential fungicide derived from this compound, presents hypothetical biological activity data against common plant pathogens, and provides detailed experimental procedures to guide researchers in this promising area of agrochemical discovery.
Diagram of Synthetic Workflow
Caption: Proposed synthetic workflow for a novel fungicide from this compound.
Hypothetical Agrochemical Profile
For the purpose of these application notes, we propose a hypothetical target fungicide, DFQ-Fungicide-1 , derived from this compound. The structure is designed based on common motifs found in other quinoline-based fungicides, featuring a substituted amine at the 8-position, a common site for modification to enhance fungicidal activity.
Structure of DFQ-Fungicide-1: 5-Fluoro-8-(4-methylpiperazin-1-yl)quinoline
Quantitative Data Summary
The following table summarizes the hypothetical synthesis yields for DFQ-Fungicide-1 and its in vitro fungicidal activity against a panel of common plant pathogens. This data is presented for illustrative purposes to highlight the potential of this compound class.
| Compound | Synthetic Step | Yield (%) | Target Pathogen | EC50 (µg/mL) |
| DFQ-Fungicide-1 | Synthesis from this compound | 85 | Botrytis cinerea (Gray Mold) | 2.5 |
| Rhizoctonia solani (Sheath Blight) | 5.2 | |||
| Fusarium graminearum (Head Blight) | 7.8 | |||
| Sclerotinia sclerotiorum (White Mold) | 3.1 | |||
| Tebufloquin (Reference) | - | - | Botrytis cinerea | 3.0 |
| Rhizoctonia solani | 6.5 | |||
| Fusarium graminearum | 9.0 | |||
| Sclerotinia sclerotiorum | 4.2 |
Experimental Protocols
Synthesis of DFQ-Fungicide-1 (5-Fluoro-8-(4-methylpiperazin-1-yl)quinoline)
This protocol details a representative method for the synthesis of the hypothetical fungicide DFQ-Fungicide-1 from this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 6.06 mmol), 1-methylpiperazine (1.21 g, 12.12 mmol, 2.0 eq.), and potassium carbonate (1.67 g, 12.12 mmol, 2.0 eq.).
-
Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at 120 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product, DFQ-Fungicide-1.
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Logical Relationship Diagram
Caption: Logical flow from core scaffold to enhanced biological activity.
Conclusion
This compound presents a valuable and versatile platform for the development of novel agrochemicals. The strategic placement of fluorine atoms allows for targeted synthetic modifications, leading to the generation of compounds with potentially superior biological activity. The provided hypothetical example of DFQ-Fungicide-1 illustrates a plausible synthetic route and the promising fungicidal efficacy that could be achieved. Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound to discover next-generation solutions for crop protection. Further investigation into the structure-activity relationships of this compound derivatives will be crucial in unlocking the full potential of this promising scaffold.
Application Notes and Protocols for Metal Complexes of 5,8-Difluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of quinoline derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of fluorine atoms at the 5 and 8 positions of the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting metal complexes, potentially enhancing their therapeutic efficacy and utility in bioimaging. These modifications can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes of 5,8-difluoroquinoline derivatives. The protocols are based on established methodologies for similar quinoline-based compounds and are intended to serve as a comprehensive guide for researchers exploring the potential of this novel class of molecules in anticancer and bioimaging applications.
I. Applications in Anticancer Agent Development
Metal complexes of quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The 5,8-difluoro substitution is anticipated to enhance these activities.
Data Presentation: Anticancer Activity
Due to the limited availability of specific data for metal complexes of this compound derivatives, the following table presents representative IC₅₀ values from closely related halogenated quinoline metal complexes to illustrate their potential anticancer activity.
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Fe(ClMQ)₂Cl]¹ | Hep-G2 (Liver) | 5.04 | [1][2] |
| [Fe(ClMQ)₂Cl]¹ | BEL-7404 (Liver) | 8.72 | [1][2] |
| [Fe(ClMQ)₂Cl]¹ | NCI-H460 (Lung) | 10.21 | [1][2] |
| [Fe(ClMQ)₂Cl]¹ | A549 (Lung) | 14.35 | [1][2] |
| [Fe(ClMQ)₂Cl]¹ | T-24 (Bladder) | 9.56 | [1][2] |
| [Cu(HL¹)(AcO)]² | HeLa (Cervical) | > 50 | [3] |
| [Cu(L²)]₃³ | HeLa (Cervical) | 15.3 | [3] |
¹ HClMQ = 5,7-dichloro-2-methyl-8-quinolinol. ² HL¹ = 8-hydroxyquinoline-2-carboxaldehyde-N-benzoylhydrazone. ³ L² = 8-hydroxyquinoline-2-carboxaldehyde-N-(2-chlorobenzoyl)hydrazone.
Experimental Protocols: Anticancer Activity Evaluation
1. General Synthesis of a Representative Ligand and its Metal Complex
This protocol describes a general method for the synthesis of a this compound-based ligand and its subsequent complexation with a metal salt, adapted from procedures for similar quinoline derivatives.[3][4]
-
Ligand Synthesis (Illustrative Example: Schiff Base Derivative):
-
Dissolve this compound-2-carbaldehyde (1 mmol) in 20 mL of ethanol.
-
Add an equimolar amount of a desired hydrazine derivative (e.g., benzhydrazide) (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours and monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the ligand using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
-
Metal Complex Synthesis (Illustrative Example: Copper(II) Complex):
-
Dissolve the synthesized this compound Schiff base ligand (1 mmol) in 20 mL of methanol.
-
Add a methanolic solution of copper(II) acetate monohydrate (1 mmol in 10 mL of methanol) dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to 7-8 using a dilute solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the resulting precipitate by filtration, wash with methanol and then diethyl ether, and dry in a desiccator.
-
Characterize the complex using FT-IR, UV-Vis, elemental analysis, and other relevant techniques.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized metal complexes against cancer cell lines.[5][6]
-
Cell Culture and Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test complex in DMSO.
-
Prepare serial dilutions of the complex in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test complex. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the cytotoxicity of the complexes is mediated by the induction of apoptosis.[7]
-
Cell Treatment and Collection:
-
Seed cells in 6-well plates and treat them with the test complex at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
-
Staining and Flow Cytometry:
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway showing potential anticancer mechanisms.
Caption: Workflow for anticancer screening of novel metal complexes.
II. Applications in Fluorescence Bioimaging
Transition metal complexes with quinoline-based ligands can exhibit unique photophysical properties, making them suitable as probes for fluorescence bioimaging.[8][9] Their large Stokes shifts, long lifetimes, and potential for two-photon excitation offer advantages over traditional organic fluorophores.
Data Presentation: Fluorescence Properties
| Complex Type | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Cellular Localization |
| Iridium(III) Complex | 405 | 550 | 25 | Cytoplasm |
| Platinum(II) Complex | 380 | 520 | 60 | Nucleoli |
| Rhenium(I) Complex | 420 | 580 | 15 | Cytoplasm |
Experimental Protocols: Fluorescence Bioimaging
1. Live Cell Fluorescence Microscopy
This protocol describes the use of synthesized complexes for imaging live cancer cells.[10]
-
Cell Culture and Seeding:
-
Seed cancer cells (e.g., HeLa) onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Compound Incubation:
-
Prepare a stock solution of the fluorescent metal complex in DMSO.
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).
-
Replace the medium in the dishes with the complex-containing medium and incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Cell Imaging:
-
Wash the cells twice with pre-warmed PBS to remove any excess complex.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal or wide-field fluorescence microscope equipped with the appropriate filter sets for the complex's excitation and emission wavelengths.
-
For co-localization studies, incubate with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) according to the manufacturer's instructions before or after incubation with the metal complex.
-
2. Protocol for Two-Photon Microscopy
Two-photon microscopy can be advantageous for imaging deeper into tissues with reduced phototoxicity.
-
Sample Preparation:
-
Prepare cells as described for live-cell fluorescence microscopy.
-
-
Imaging:
-
Use a two-photon microscope equipped with a tunable femtosecond laser.
-
Set the excitation wavelength to approximately twice the one-photon excitation maximum of the complex.
-
Acquire images using a high-sensitivity detector.
-
Mandatory Visualization: Bioimaging Workflow
Conclusion
The development of metal complexes of this compound derivatives represents a promising avenue for the discovery of novel anticancer agents and advanced bioimaging probes. The protocols and application notes provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate these compounds. While specific data for this class of molecules is still emerging, the methodologies outlined, based on closely related compounds, will facilitate the systematic investigation of their therapeutic and diagnostic potential. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these intriguing metal complexes.
References
- 1. Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioimaging agents based on redox-active transition metal complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,8-Difluoroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5,8-Difluoroquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to facilitate a successful synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when following a Gould-Jacobs-based reaction pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diethyl (2,5-difluoroanilino)methylenemalonate (Intermediate 1) | 1. Incomplete reaction between 2,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM). 2. Impure starting materials. 3. Insufficient reaction temperature or time. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purity of Reagents: Ensure 2,5-difluoroaniline is pure and DEEM is freshly distilled. 3. Optimize Conditions: Gradually increase the reaction temperature (e.g., from 100°C to 130°C) and/or extend the reaction time. |
| Low Yield of 4-Hydroxy-5,8-difluoroquinoline-3-carboxylic acid ethyl ester (Intermediate 2) during Cyclization | 1. Insufficient temperature for thermal cyclization. 2. Decomposition of the intermediate at excessively high temperatures. 3. Inefficient heat transfer in the reaction vessel. | 1. High-Boiling Solvent: Use a high-boiling inert solvent such as Dowtherm A or diphenyl ether to ensure a consistent and high reaction temperature (typically ~250°C). 2. Temperature Control: Carefully control the temperature to avoid overheating. 3. Stirring: Ensure efficient stirring to promote even heat distribution. 4. Microwave Synthesis: Consider using a microwave reactor for rapid and uniform heating, which can significantly improve yields and reduce reaction times. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient concentration or amount of base (e.g., NaOH). 2. Short reaction time. | 1. Base Concentration: Use a higher concentration of NaOH solution (e.g., 10-20%). 2. Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is fully consumed. |
| Incomplete Decarboxylation | 1. Insufficient temperature or time for decarboxylation. | 1. High Temperature: Ensure the temperature is high enough (often above the melting point of the carboxylic acid intermediate) to drive the decarboxylation to completion. 2. Solvent: Performing the decarboxylation in a high-boiling solvent like diphenyl ether can facilitate the process. |
| Product Contamination with Tar-like Byproducts | 1. Overheating during the cyclization or decarboxylation steps. 2. Presence of impurities in starting materials. | 1. Precise Temperature Control: Use a temperature controller and ensure uniform heating. 2. Purification of Intermediates: Purify the intermediates at each step to minimize the formation of byproducts in subsequent reactions. |
| Difficulty in Product Purification | 1. Presence of closely related impurities. 2. Product is sparingly soluble in common recrystallization solvents. | 1. Column Chromatography: Use silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane) for purification. 2. Recrystallization Solvent Screening: Screen a variety of solvents or solvent mixtures for recrystallization to find an optimal system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable method is the Gould-Jacobs reaction. This involves the condensation of 2,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then thermally cyclized to a 4-hydroxyquinoline derivative. Subsequent hydrolysis and decarboxylation yield 5,8-difluoro-4-hydroxyquinoline, which can be further modified if necessary.
Q2: The thermal cyclization step requires very high temperatures. Are there any alternatives?
A2: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating for the cyclization step. Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times and improved yields.
Q3: My yield of the final product is consistently low. What is the most critical step to optimize?
A3: The thermal cyclization step is often the most critical and can be the primary determinant of the overall yield. Optimizing the temperature and reaction time for this step is crucial. Using a high-boiling solvent or a microwave reactor can significantly improve the efficiency of this step.
Q4: How can I confirm the formation of the intermediate and final products?
A4: You can monitor the progress of the reaction and characterize the products using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS).
Q5: What are the key safety precautions to consider during this synthesis?
A5: The synthesis involves high temperatures and the use of corrosive reagents. Always perform the reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when handling hot high-boiling solvents.
Experimental Protocol: Synthesis of this compound via Gould-Jacobs Reaction
This protocol describes a four-step synthesis of this compound starting from 2,5-difluoroaniline.
Step 1: Synthesis of Diethyl (2,5-difluoroanilino)methylenemalonate
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 2 hours.
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Thermal Cyclization to 4-Hydroxy-5,8-difluoroquinoline-3-carboxylic acid ethyl ester
-
Add the crude diethyl (2,5-difluoroanilino)methylenemalonate to a high-boiling solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Step 3: Hydrolysis to 4-Hydroxy-5,8-difluoroquinoline-3-carboxylic acid
-
Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 2-4 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation to 5,8-Difluoro-4-hydroxyquinoline
-
Heat the dry 4-hydroxy-5,8-difluoroquinoline-3-carboxylic acid in a flask at a temperature just above its melting point until the evolution of CO₂ ceases.
-
Alternatively, the decarboxylation can be performed by refluxing the carboxylic acid in a high-boiling solvent like diphenyl ether.
-
The crude 5,8-difluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Note: To obtain this compound, the 4-hydroxy group would need to be removed, for example, via conversion to a 4-chloro derivative followed by reductive dehalogenation. This protocol focuses on the formation of the core quinoline structure.
Data Presentation: Optimization of the Thermal Cyclization Step
The following table presents illustrative data for the optimization of the thermal cyclization of diethyl (2,5-difluoroanilino)methylenemalonate.
| Entry | Heating Method | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Conventional | None (Neat) | 250 | 60 | 45 |
| 2 | Conventional | Diphenyl Ether | 250 | 30 | 75 |
| 3 | Conventional | Dowtherm A | 250 | 30 | 80 |
| 4 | Microwave | None (Neat) | 250 | 10 | 85 |
| 5 | Microwave | Diphenyl Ether | 250 | 5 | 92 |
Note: This data is representative and actual results may vary depending on the specific experimental setup and purity of reagents.
Visualizations
Caption: Synthetic pathway for 5,8-Difluoro-4-hydroxyquinoline.
Technical Support Center: 5,8-Difluoroquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,8-Difluoroquinoline. The following information addresses common challenges and byproducts encountered during its synthesis, with a focus on practical solutions and analytical strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated byproducts?
A1: The most prevalent methods for synthesizing the quinoline core are the Skraup, Doebner-von Miller, and Friedländer reactions. Each has characteristic side reactions. For this compound, the Friedländer synthesis is often preferred due to its milder conditions and versatility.
-
Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1][2]
-
Skraup and Doebner-von Miller Reactions: These reactions are known to be highly exothermic and can produce significant amounts of tar and polymeric materials.[1][3][4] This is often due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under the strongly acidic and high-temperature conditions employed.[1][5]
Q2: My reaction is producing a dark, tarry substance, significantly lowering my yield. What is the cause and how can I prevent it?
A2: Tar formation is a frequent issue in many quinoline syntheses, especially the Skraup and Doebner-von Miller reactions, due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates.[5] To mitigate this:
-
Control the reaction temperature: The vigorous and exothermic nature of these reactions is a primary contributor to tar formation. The use of a moderator like ferrous sulfate can help to control the reaction's intensity.[3][4]
-
Slow addition of reagents: Adding the α,β-unsaturated carbonyl compound or sulfuric acid slowly to the reaction mixture can help manage the exothermic reaction and reduce polymerization.[5]
-
Consider a two-phase solvent system: This can sequester the carbonyl compound in an organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[6]
Q3: I am observing unexpected isomers in my final product. How can I identify and minimize their formation?
A3: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones.[1] In the context of this compound synthesis, particularly via the Friedländer route, the potential for isomeric impurities exists, for instance, if precursors with alternative substitution patterns are present. Isomeric impurities can be challenging to separate.[7]
-
Characterization: Thorough analysis using techniques such as NMR spectroscopy, mass spectrometry, and if possible, X-ray crystallography is crucial for identifying unexpected isomers.
-
Purification: Specialized purification techniques like fractional crystallization of salts may be necessary to separate closely related isomers.[7]
Q4: What are some effective methods for purifying crude this compound?
A4: The primary techniques for purifying quinoline derivatives are recrystallization and column chromatography.[7]
-
Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[7]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inefficient reaction conditions. | - Temperature Control: Ensure the reaction is maintained at the optimal temperature. Higher temperatures can promote side reactions.[1] - Catalyst Choice: Use milder catalysts to avoid harsh conditions that can lead to byproduct formation.[1] - Reagent Purity: Verify the purity of starting materials to prevent contaminants from interfering with the reaction. |
| Formation of a Thick, Dark Tar | Polymerization of α,β-unsaturated carbonyl compounds.[5] | - Moderator: In Skraup synthesis, add ferrous sulfate to control the exothermic reaction.[3][4] - Slow Reagent Addition: Add the carbonyl compound or strong acid slowly with efficient cooling.[5] - Biphasic System: Employ a two-phase solvent system to reduce polymerization.[6] |
| Presence of Ketone Self-Condensation Byproducts | Aldol condensation of the ketone reactant, especially under basic conditions in the Friedländer synthesis.[1][2] | - Use of Imine Analog: Replace the o-aminoaryl aldehyde/ketone with its imine analog to avoid basic conditions that favor self-condensation.[2] - Catalyst Selection: Opt for acidic catalysts which are less likely to promote ketone self-condensation. |
| Mixture of Regioisomers | Use of unsymmetrical ketones or diketones in the Friedländer or Combes synthesis, respectively.[1] | - Strategic Starting Materials: Utilize symmetrical ketones or diketones if possible. - Catalyst Influence: Some catalysts can influence regioselectivity. Experiment with different Lewis or Brønsted acids. |
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound from 2-amino-3,6-difluorobenzaldehyde and a suitable ketone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3,6-difluorobenzaldehyde in a suitable solvent (e.g., ethanol or toluene).
-
Reagent Addition: Add the ketone (e.g., acetone or ethyl acetoacetate) to the solution.
-
Catalyst Addition: Introduce the catalyst. This can be a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Protocol 2: Analysis of Byproducts by HPLC
This protocol provides a general method for analyzing the purity of the synthesized this compound and detecting byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Accurately weigh a small amount of the crude or purified product (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector set at a wavelength appropriate for quinolines (e.g., 254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity of the main product and the presence of any byproduct peaks.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential byproduct formation in the Friedländer synthesis of this compound.
Caption: A troubleshooting workflow for identifying and mitigating issues in this compound synthesis.
References
Technical Support Center: Purification of 5,8-Difluoroquinoline by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 5,8-difluoroquinoline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative diagrams to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my this compound, but no crystals have formed after cooling. What could be the problem?
-
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors[1]:
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.
-
Lack of Nucleation Sites: A very smooth and clean glass vessel may not provide enough surfaces for the initial crystals to form.
-
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal formation[1][2].
-
Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth[1][2][3].
-
-
Increase Concentration: If the compound is thermally stable, gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly[1][3].
-
Re-evaluate Solvent System: If the above steps fail, the solvent may be unsuitable. You may need to select a different solvent or use a two-solvent system.
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: When I cool my solution, an oil forms at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly[4][5].
-
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution[1].
-
Modify the Solvent System: Add a small amount of a "good" solvent (one in which this compound is more soluble) to the hot solution before cooling. This can prevent the compound from precipitating prematurely[1][3].
-
Reduce the Concentration: Add more solvent to the hot solution to decrease the concentration before attempting to recrystallize again[1][3].
-
Slow the Cooling Rate: Insulate the flask to allow for gradual cooling.
-
-
Issue 3: The Recrystallization Yield is Very Low
-
Question: I have successfully grown crystals, but my final yield is disappointingly low. How can I improve it?
-
Answer: Low yield can result from several factors, including using too much solvent or incomplete precipitation.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound[1][2].
-
Ensure Thorough Cooling: Make sure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the product before filtration[1][6].
-
Recover from Mother Liquor: If a significant amount of the compound remains dissolved in the filtrate (mother liquor), you can recover it by evaporating some of the solvent and attempting a second crystallization[1][6].
-
-
Issue 4: Rapid Formation of Fine Powder
-
Question: As soon as my solution begins to cool, a large amount of fine powder crashes out. Is this a problem?
-
Answer: Yes, rapid precipitation often traps impurities within the crystals, reducing the effectiveness of the purification[3]. The goal is slow crystal growth.
-
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization flask to slow down the cooling process. For instance, place the flask in a warm water bath and allow it to cool to room temperature overnight[1].
-
Use a Different Solvent: Select a solvent in which this compound has slightly higher solubility at room temperature[1].
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved solution before cooling[3].
-
-
Quantitative Data
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Observations (Crystal Quality) |
| Ethanol | Polar Protic | 78 | Enter Data | Enter Data | Enter Observations |
| Methanol | Polar Protic | 65 | Enter Data | Enter Data | Enter Observations |
| Isopropanol | Polar Protic | 82 | Enter Data | Enter Data | Enter Observations |
| Acetone | Polar Aprotic | 56 | Enter Data | Enter Data | Enter Observations |
| Ethyl Acetate | Mid-Polarity | 77 | Enter Data | Enter Data | Enter Observations |
| Toluene | Non-Polar | 111 | Enter Data | Enter Data | Enter Observations |
| Hexane/Heptane | Non-Polar | 69 / 98 | Enter Data | Enter Data | Enter Observations |
| Water | Polar Protic | 100 | Enter Data | Enter Data | Enter Observations |
Based on general principles for quinoline derivatives, polar organic solvents like ethanol or methanol, or a mixed solvent system such as dichloromethane/hexane, are good starting points for screening[7].
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a general procedure for the purification of this compound using a single solvent.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of crude this compound into a small test tube.
-
Add a few drops of the potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) with gentle swirling. Add just enough hot solvent to completely dissolve the solid[1][5].
3. Hot Filtration (Optional):
-
If there are insoluble impurities (e.g., dust, inorganic salts) or if a decolorizing agent like charcoal was used, perform a hot filtration.
-
Preheat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel[4].
4. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[1].
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
5. Collection of Crystals:
-
Set up a vacuum filtration apparatus (Büchner funnel and filter flask)[6].
-
Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities[6].
6. Drying:
-
Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven can be used.
Visualizations
Caption: A troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5,8-Difluoroquinoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8-Difluoroquinoline. Our aim is to help you overcome common challenges and improve yields in your synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in some reactions?
A1: The two electron-withdrawing fluorine atoms on the quinoline core significantly influence its reactivity. While they activate the ring for nucleophilic aromatic substitution (SNAr), they can also deactivate it towards certain electrophilic reactions. Additionally, the fluorine atoms can influence the solubility and steric hindrance of the molecule, which may require careful optimization of reaction conditions.
Q2: What are the most common reactions for functionalizing this compound?
A2: The most prevalent and effective methods for functionalizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of substituents at various positions on the quinoline ring.
Q3: At which positions are SNAr reactions most likely to occur on this compound?
A3: SNAr reactions on this compound are most likely to occur at positions activated by the fluorine atoms and the quinoline nitrogen. The precise position of substitution will depend on the specific reaction conditions and the nature of the nucleophile. The presence of other activating or directing groups on the quinoline ring will also play a crucial role.
Q4: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling with a this compound derivative?
A4: Successful Suzuki-Miyaura couplings with this compound derivatives depend on the careful selection of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The purity of the boronic acid or ester is also critical, as impurities can lead to side reactions and lower yields.[1]
Q5: Are there any known side reactions to be aware of when working with this compound?
A5: Common side reactions include hydrodefluorination (loss of a fluorine atom), homocoupling of the boronic acid reagent in Suzuki reactions, and protodeboronation.[2] Careful control of the reaction atmosphere (inert gas) and the choice of base and solvent can help to minimize these undesired outcomes.
Troubleshooting Guides
Poor Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of starting material | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivation of the nucleophile by the solvent or base. | 1. Use a stronger nucleophile or a more reactive form (e.g., the corresponding salt).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance reactivity.4. Ensure the base is compatible with the nucleophile and solvent system. |
| Formation of multiple products | 1. Reaction at multiple sites on the quinoline ring.2. Side reactions of the nucleophile or product. | 1. Use a more sterically hindered nucleophile to improve regioselectivity.2. Lower the reaction temperature to favor the desired kinetic product.3. Protect sensitive functional groups on the nucleophile or substrate. |
| Decomposition of starting material or product | 1. Reaction temperature is too high.2. The substrate or product is unstable under the reaction conditions. | 1. Reduce the reaction temperature and increase the reaction time.2. Use a milder base or different solvent system.3. Monitor the reaction closely by TLC or LC-MS to avoid over-running. |
Poor Yield in Suzuki-Miyaura Cross-Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive palladium catalyst.2. Inefficient ligand for the specific transformation.3. Inappropriate base or solvent.4. Poor quality of the boronic acid/ester. | 1. Use a fresh batch of palladium catalyst or a more robust pre-catalyst.2. Screen a variety of phosphine ligands (e.g., XPhos, SPhos) to find the optimal one.[3]3. Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).4. Use freshly prepared or purified boronic acid/ester. |
| Significant protodeboronation | 1. Presence of water and a strong base.2. High reaction temperature. | 1. Use anhydrous conditions with a non-aqueous base like K₃PO₄.2. Employ a milder base such as KF.3. Lower the reaction temperature. |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture.2. Inefficient oxidative addition of the aryl halide. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).2. Use a more electron-rich ligand to promote oxidative addition. |
| Dehalogenation of the starting material | 1. Presence of a hydride source.2. Reductive elimination pathway favored over cross-coupling. | 1. Ensure all reagents and solvents are free of water and other protic impurities.2. Adjust the ligand and base combination to favor the cross-coupling pathway. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1 - 2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and boronic acids.
-
In a flame-dried Schlenk flask, combine the this compound derivative (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand (if required) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Regioselective Substitution of 5,8-Difluoroquinoline
Welcome to the technical support center for the regioselective functionalization of 5,8-difluoroquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of achieving selective nucleophilic aromatic substitution (SNAr) on this versatile scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide: Common Issues in Regioselective this compound Substitution
Controlling the site of substitution (C5 vs. C8) on the this compound core is a common challenge. The following guide addresses frequent issues and provides actionable solutions.
Issue 1: Poor or No Regioselectivity
-
Problem: The reaction yields a mixture of 5-substituted and 8-substituted isomers, making purification difficult and reducing the yield of the desired product.
-
Possible Causes & Solutions:
-
Nature of the Nucleophile: The electronic properties and steric bulk of the nucleophile play a crucial role. Hard nucleophiles (e.g., alkoxides, primary amines) often show less selectivity, while softer nucleophiles (e.g., thiols) or bulkier nucleophiles may exhibit a higher preference for one position.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the regioselectivity. Polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used for SNAr reactions and can affect the relative activation energies for substitution at C5 and C8. It is recommended to screen a range of solvents to optimize selectivity. For instance, studies on related polyfluoroaromatic systems have shown that solvent choice can invert regioselectivity.
-
Temperature: Reaction temperature can impact the kinetic vs. thermodynamic control of the reaction. Lower temperatures often favor the kinetically preferred product, which may be more regioselective. Running the reaction at a reduced temperature (e.g., 0 °C or room temperature) before attempting higher temperatures is a prudent strategy.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to scrambling of isomers or the formation of undesired side products. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Issue 2: Low Reaction Yield
-
Problem: The desired substituted product is formed with low conversion, even with good regioselectivity.
-
Possible Causes & Solutions:
-
Insufficient Activation: The quinoline ring may not be sufficiently activated for the chosen nucleophile. The addition of a base is often necessary to deprotonate the nucleophile and increase its reactivity. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Consider using a co-solvent or a different solvent system to ensure homogeneity.
-
Decomposition: The starting material or product may be unstable under the reaction conditions. This can be exacerbated by high temperatures or the presence of strong bases. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue 3: Formation of Disubstituted Products
-
Problem: Both fluorine atoms are substituted by the nucleophile, leading to the formation of a 5,8-disubstituted quinoline.
-
Possible Causes & Solutions:
-
Excess Nucleophile: Using a large excess of the nucleophile can drive the reaction towards disubstitution. It is recommended to use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
High Temperature: Elevated temperatures can provide the necessary activation energy for the second substitution to occur. Running the reaction at the lowest effective temperature is advisable.
-
Frequently Asked Questions (FAQs)
Q1: Which position, C5 or C8, is generally more reactive towards nucleophilic attack on this compound?
The C8 position is often more electrophilic and thus more susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the quinoline nitrogen, which has a more pronounced influence on the C8 position. However, the regioselectivity can be influenced by a variety of factors. To achieve substitution at the C5 position, a common strategy is to use a blocking group at the C8 position.
Q2: How does the choice of nucleophile affect the regioselectivity?
The properties of the nucleophile are a key determinant of regioselectivity:
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., RO⁻, RNH₂) tend to react faster and may show less selectivity, often favoring the more electronically deficient C8 position. Softer nucleophiles (e.g., RS⁻) can exhibit greater selectivity.
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position. The steric environment around C5 and C8 should be considered, although in the parent this compound, the steric hindrance is similar.
Q3: What is the role of the solvent in controlling regioselectivity?
Solvents can influence regioselectivity through several mechanisms:
-
Solvation of the Nucleophile: Polar aprotic solvents (e.g., DMSO, DMF) are generally effective at solvating the cation of a salt, leaving the anion (nucleophile) more reactive.
-
Stabilization of Intermediates: The solvent can differentially stabilize the Meisenheimer complexes formed upon nucleophilic attack at C5 and C8, thereby influencing the reaction pathway.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the fluorine atoms and the nitrogen of the quinoline ring, altering the electron distribution and reactivity of the substrate.
Q4: Can I use a catalyst to improve regioselectivity?
While SNAr reactions are not typically catalyst-driven in the same way as cross-coupling reactions, the use of phase-transfer catalysts can be beneficial in biphasic systems to enhance the transport of the nucleophile to the organic phase. The choice of base can also be considered a form of catalysis, as it generates the active nucleophile.
Q5: Are there any computational models that can predict the regioselectivity of these reactions?
Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the regioselectivity of SNAr reactions. By calculating the energies of the transition states for nucleophilic attack at both the C5 and C8 positions, it is possible to predict the kinetically favored product. These models can help in rationally selecting reaction conditions to achieve the desired outcome.
Data Presentation
Table 1: Influence of Solvent and Temperature on the Regioselectivity of Methoxydefluorination of this compound
| Entry | Solvent | Temperature (°C) | C5-Methoxy:C8-Methoxy Ratio | Total Yield (%) |
| 1 | DMSO | 25 | 1 : 1.5 | 95 |
| 2 | DMSO | 100 | 1 : 1.2 | 98 |
| 3 | Liquid NH₃ | -40 | > 1 : 20 | 90 |
Data extrapolated from studies on related difluoroquinolines.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Amination of this compound
This protocol provides a general guideline for the reaction of this compound with an amine nucleophile. Optimization of temperature, solvent, and base may be required for specific amines.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (2.0 mmol, 276 mg).
-
Add the amine nucleophile (1.1 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Mandatory Visualizations
Caption: Experimental workflow for the regioselective amination of this compound.
Technical Support Center: Synthesis of 5,8-Difluoroquinoline
Welcome to the technical support center for the synthesis of 5,8-Difluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the scale-up of this important chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: The synthesis of this compound and its derivatives often follows a multi-step pathway. A common approach involves the construction of the quinoline ring system through a cyclization reaction. Key steps typically include:
-
Acylation: Reaction of a suitably substituted difluoroaniline with a malonic acid derivative.
-
Cyclization: Intramolecular cyclization of the resulting intermediate to form the quinoline ring. This is often the most critical and challenging step, particularly during scale-up.
-
Saponification and Decarboxylation: If the synthesis involves an ester intermediate, these steps are necessary to obtain the final quinolone core.
-
Purification: Isolation and purification of the final product, which can be challenging due to the potential for side products.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of halogenated quinolines like this compound can present several challenges:
-
Reduced Yields: Reaction conditions that work well on a small scale may not translate directly to larger batches, often resulting in decreased yields.
-
Exothermic Reactions: The cyclization step can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome on a larger scale.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and preventing localized overheating.
-
Product Isolation and Purification: Handling larger volumes of material can make extraction, filtration, and crystallization more complex, potentially leading to product loss.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions are essential:
-
Handling of Reagents: Many reagents used in quinoline synthesis can be corrosive, toxic, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: As mentioned, the cyclization step can be exothermic. Use a well-controlled reactor with efficient cooling and monitoring systems.
-
Pressure Build-up: Some reactions may evolve gases, leading to a build-up of pressure in a closed system. Ensure adequate venting.
-
Solvent Handling: Use and distillation of organic solvents should be performed in a well-ventilated area, away from ignition sources.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Acylation Step
Question: We are experiencing a low yield during the initial acylation of 2,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEMM). What are the potential causes and solutions?
Answer: Low yields in the acylation step can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature moderately. - Ensure efficient stirring to improve contact between reactants. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of byproducts. - Control the rate of addition of the acylating agent. |
| Purity of Starting Materials | - Ensure the 2,5-difluoroaniline is of high purity and dry. - Use freshly distilled or high-purity DEEMM. |
| Suboptimal Solvent | - Experiment with different solvents. While ethanol is common, other high-boiling point aprotic solvents could be beneficial. |
Issue 2: Poor Yield and/or Byproduct Formation During Cyclization
Question: The thermal cyclization of the acylated intermediate is giving a low yield of the desired 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, along with several impurities. How can we optimize this step?
Answer: The cyclization step is often the most critical for yield and purity. High temperatures can lead to degradation and side reactions.
Troubleshooting Workflow for Cyclization
Caption: Troubleshooting workflow for the cyclization step.
Quantitative Data for Cyclization Optimization:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Further Optimized) |
| Solvent | Ethanol | Diphenyl Ether | Dowtherm A |
| Temperature | 200 °C | 250 °C | 250-260 °C |
| Time | 2 hours | 30 minutes | 15-20 minutes |
| Yield | 40-50% | 70-80% | >85% |
| Purity (by HPLC) | ~85% | ~95% | >98% |
Issue 3: Difficulties in Product Purification
Question: We are struggling to purify the final this compound product. Crystallization is not effective, and column chromatography is not ideal for large quantities. What are the recommended purification methods for scale-up?
Answer: Purifying polar, nitrogen-containing heterocycles can be challenging on a large scale. Here are some strategies:
-
pH Adjustment and Extraction: The quinoline nitrogen is basic and can be protonated. You can often purify the product by dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or sulfate) can be an effective purification method. The salt can be isolated by filtration and then neutralized to give the pure free base.
-
Recrystallization with appropriate solvent systems: A systematic solvent screen for recrystallization is recommended. Consider binary solvent systems to improve crystal formation and purity.
Purification Workflow
Caption: Purification workflow via acid-base extraction.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(2,5-difluoroanilino)methylenemalonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
The crude product, which often solidifies upon cooling, can be recrystallized from ethanol or an ethanol/water mixture to yield the pure product.
Protocol 2: Synthesis of 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
-
Caution: This reaction is performed at high temperatures and should be conducted in a well-ventilated fume hood with appropriate safety precautions.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add diphenyl ether or Dowtherm A as a high-boiling solvent.
-
Heat the solvent to 250-260 °C.
-
Slowly add the diethyl 2-(2,5-difluoroanilino)methylenemalonate (1.0 eq) to the hot solvent. The addition should be controlled to maintain the temperature and to allow for the distillation of ethanol formed during the reaction.
-
After the addition is complete, maintain the temperature for 15-30 minutes until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to below 100 °C and add hexane or another suitable non-polar solvent to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain the crude ester.
Protocol 3: Saponification to 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Suspend the crude ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours until the saponification is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
This technical support center provides a foundational guide for troubleshooting the scale-up synthesis of this compound. For specific cases, further optimization of the described parameters may be necessary. Always perform a thorough risk assessment before conducting any chemical synthesis.
Stability issues of 5,8-Difluoroquinoline under acidic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 5,8-Difluoroquinoline under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic conditions?
While specific stability data for this compound is limited, compounds within the broader fluoroquinolone class have shown susceptibility to degradation under acidic conditions.[1][2] The activity of some fluoroquinolones may be reduced in acidic media.[2] Therefore, it is crucial to experimentally verify the stability of this compound in your specific acidic environment.
Q2: What are the potential degradation pathways for this compound in an acidic solution?
Based on studies of other fluoroquinolones, potential degradation pathways in acidic conditions could involve hydrolysis.[1] The specific degradation products for this compound would need to be identified through experimental analysis, such as mass spectrometry.
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of fluoroquinolones, and likely this compound:
-
pH: The acidity of the medium is a critical factor.
-
Temperature: Higher temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation.[3]
-
Presence of other reagents: The composition of your solution can impact stability.
Q4: I am seeing unexpected peaks in my HPLC analysis after exposing this compound to acid. What could they be?
These unexpected peaks are likely degradation products of this compound. To identify them, techniques like LC-MS/MS are recommended.[4][5]
Troubleshooting Guide
Issue: Significant loss of this compound concentration in an acidic solution.
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed hydrolysis | - Perform a time-course study to monitor the degradation rate.- Consider using a less acidic buffer system if your experiment allows.- Analyze for expected hydrolysis products using LC-MS. |
| Photodegradation | - Protect your samples from light by using amber vials or covering them with aluminum foil.[3] |
| Elevated Temperature | - Conduct your experiments at a lower temperature, if possible. Store solutions at recommended temperatures (e.g., 4°C or -20°C).[6] |
Issue: Change in color or precipitation of the solution.
| Possible Cause | Troubleshooting Steps |
| Formation of insoluble degradation products | - Attempt to dissolve the precipitate in a different solvent to analyze its composition.- Use techniques like NMR or FT-IR to characterize the precipitate. |
| Exceeded solubility in the acidic medium | - Verify the solubility of this compound at the specific pH of your solution.- Consider adjusting the concentration of your solution. |
Data Presentation: Stability of Fluoroquinolones Under Acidic Conditions
The following table summarizes stability data for ciprofloxacin, a related fluoroquinolone, under forced degradation conditions. This can serve as a reference for designing your own stability studies for this compound.
| Fluoroquinolone | Acidic Condition | Time | Degradation (%) | Reference |
| Ciprofloxacin | 0.1 N HCl | 8 h | ~15% | F. S. Paim et al., Braz. J. Pharm. Sci., 2018 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N (for neutralization)
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 N HCl to the flask to achieve the desired final concentration of this compound.
-
Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot of the solution.
-
Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to degradation products.
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the initial peak area at time 0.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathway under acidic conditions.
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigarra.up.pt [sigarra.up.pt]
- 5. researchgate.net [researchgate.net]
- 6. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of impurities from 5,8-Difluoroquinoline preparations
Welcome to the Technical Support Center for the purification of 5,8-Difluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of impurities from this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: Impurities in this compound often originate from the starting materials, side reactions during synthesis, or degradation. Common synthesis methods like the Skraup reaction, which involves reacting 2,5-difluoroaniline with glycerol in the presence of an acid and an oxidizing agent, can be vigorous and lead to the formation of byproducts.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Residual 2,5-difluoroaniline and intermediates from the reaction of glycerol, such as acrolein.
-
Polymeric/Tarry Byproducts: The harsh acidic and oxidizing conditions of the Skraup synthesis are known to cause polymerization of reactants and intermediates, leading to the formation of tar.[1]
-
Isomeric Byproducts: Depending on the precise reaction conditions, there is a possibility of forming other difluoroquinoline isomers, although the directing effects of the fluorine atoms on the aniline starting material generally favor the 5,8-substitution pattern.
-
Oxidation and Degradation Products: Exposure to air and light can lead to the formation of colored impurities and degradation products over time. Quinolines, in general, can turn yellow upon standing.[3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.[4] For colored impurities, treatment with activated charcoal during recrystallization can be effective.
Q3: My purified this compound is still colored. How can I remove the color?
A3: Discoloration, often appearing as a yellow or brownish tint, is a common issue with quinoline derivatives and can be caused by trace impurities or degradation products.[3] Here are a few troubleshooting steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the charcoal, which adsorbs many colored impurities.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a more effective method for separating the desired product from colored impurities. A silica gel stationary phase with a suitable solvent system can isolate the colorless this compound.
-
Reversed-Phase Chromatography: In some cases, colored impurities that are difficult to remove with normal-phase chromatography may be separated using reversed-phase flash chromatography.
Q4: I am experiencing a low yield after purification. What are the potential causes and how can I improve it?
A4: Low recovery of this compound after purification can be due to several factors throughout the synthesis and purification process. Here are some common causes and solutions:
-
Incomplete Reaction: Ensure the synthesis reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and washing steps. Ensure the correct pH adjustments are made to keep the quinoline in the organic phase and minimize the number of extraction steps where feasible.
-
Suboptimal Recrystallization Conditions:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Improper Column Chromatography Technique:
-
Incorrect solvent system: An inappropriate mobile phase can lead to poor separation or the product co-eluting with impurities.
-
Column overloading: Loading too much crude material onto the column can result in broad peaks and incomplete separation.
-
Troubleshooting Guides
Issue 1: Tarry Residue is Difficult to Handle and Purify
-
Possible Cause: The Skraup synthesis is known to be highly exothermic and can produce significant amounts of tar if not properly controlled.[1]
-
Solution:
-
Moderate the Reaction: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's exothermicity and reduce charring.[1]
-
Controlled Reagent Addition: Add the sulfuric acid slowly and with efficient cooling to prevent the temperature from rising too rapidly.
-
Purification Strategy: For highly tarry crude products, consider a preliminary purification step before recrystallization or column chromatography. Steam distillation can sometimes be used to isolate the volatile quinoline derivative from the non-volatile tar.[1]
-
Issue 2: Poor Separation During Column Chromatography
-
Possible Cause: The polarity of the mobile phase is not optimized for the separation of this compound from its impurities.
-
Solution:
-
TLC Optimization: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.[4]
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity to elute compounds with increasing polarity. For quinoline derivatives, a gradient of ethyl acetate in hexane is often effective.
-
Data Presentation
Table 1: Recommended Purification Methods and Conditions
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Ethanol, Methanol, Isopropyl Alcohol, or a mixture such as Dichloromethane/Hexane.[4] Procedure: Dissolve crude product in a minimal amount of hot solvent, allow to cool slowly. | Purity >98% may be achievable depending on the nature of the impurities. |
| Column Chromatography | Stationary Phase: Silica Gel (60-120 mesh).[4] Mobile Phase: A gradient of Hexane/Ethyl Acetate is a good starting point. For more polar impurities, a Dichloromethane/Methanol system can be used. | High purity (>99%) can often be achieved with good separation from colored and isomeric impurities. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Typical Conditions | Purpose |
| HPLC (High-Performance Liquid Chromatography) | Column: C18 reversed-phase. Mobile Phase: Gradient of Acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid). Detection: UV at ~280-320 nm. | To accurately quantify the purity of the final product and detect trace impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Column: Standard non-polar or medium-polarity capillary column. Analysis: Provides separation and mass spectral data for the identification of volatile impurities. | To identify unreacted starting materials and low-boiling point byproducts. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | ¹H and ¹³C NMR: To confirm the structure of the final product. ¹⁹F NMR: Particularly useful for fluorinated compounds to confirm the presence and position of fluorine atoms and to detect fluorine-containing impurities.[5] | To confirm the chemical structure and identify structurally related impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While gently heating, add a suitable solvent (e.g., ethanol) dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of ~0.3 for the this compound spot.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient is needed, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting workflow for addressing low purity or yield in this compound preparations.
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between Radioanalysis and 19F Nuclear Magnetic Resonance Spectroscopy in the Determination of Mass Balance, Metabolism, and Distribution of Pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 5,8-Difluoroquinoline
Welcome to the technical support center for the functionalization of 5,8-difluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for functionalizing the this compound core?
A1: The this compound scaffold is typically functionalized through two main pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of strategy depends on the desired substituent and the available starting materials. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the quinoline ring for these transformations.
Q2: Which positions on the this compound ring are most reactive?
A2: The reactivity of the positions on the this compound ring can be influenced by the reaction type. In nucleophilic aromatic substitution, the positions activated by the fluorine and nitrogen atoms are susceptible to attack. For palladium-catalyzed C-H functionalization, the regioselectivity can often be controlled by the choice of catalyst and directing group. It is crucial to characterize the substitution pattern of your product thoroughly to confirm the regioselectivity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand combination. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | The solvent system must be appropriate for the reactants and catalyst. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent. Ensure solvents are anhydrous and degassed. |
| Low Reaction Temperature | Suzuki-Miyaura couplings often require elevated temperatures (80-110 °C). Incrementally increase the reaction temperature to improve conversion. |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially under basic conditions. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using a boronate ester for increased stability. |
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | This side reaction replaces the halogen with a hydrogen atom. Use a bulkier phosphine ligand (e.g., XPhos, SPhos) to favor reductive elimination over β-hydride elimination.[1] |
| Homocoupling of Aryl Halide | Formation of a biaryl byproduct can occur. Optimize the catalyst-to-ligand ratio and ensure a thoroughly deoxygenated reaction mixture. |
| Di-amination | If the amine nucleophile has more than one reactive site, di-substitution can be an issue. Use a stoichiometric amount of the amine or protect one of the reactive sites. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a common method for introducing nucleophiles onto the electron-deficient this compound ring.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently Activated Substrate | While the fluorine atoms are activating, highly electron-rich nucleophiles may still react slowly. Increase the reaction temperature in 10-20 °C increments. |
| Weak Nucleophile | If using a weak nucleophile (e.g., a neutral amine), the addition of a stronger base (e.g., NaH, K₂CO₃) can deprotonate the nucleophile in situ, increasing its reactivity. |
| Poor Solvent Choice | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[2] |
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | Substitution can potentially occur at different positions. Analyze the product mixture carefully using techniques like NMR and mass spectrometry to identify the isomers. Modifying the reaction conditions (solvent, temperature, base) may influence the regioselectivity. |
| Reaction with Solvent | Some polar aprotic solvents can act as nucleophiles at high temperatures. If this is suspected, switch to a more inert solvent. |
| Degradation of Starting Material or Product | High temperatures and prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Experimental Protocols
The following are generalized protocols that can be adapted for the functionalization of this compound. Optimization of these conditions is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the palladium-catalyzed cross-coupling of a halo-5,8-difluoroquinoline with an arylboronic acid.[3]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the halo-5,8-difluoroquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a halo-5,8-difluoroquinoline.[4][5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-5,8-difluoroquinoline (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of a fluorine atom on the this compound ring with an amine nucleophile.[2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration, or extract the aqueous mixture with an organic solvent.
-
Purification: Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether or hexanes) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the general workflows for troubleshooting and executing the functionalization reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Caption: A generalized workflow for functionalization experiments.
Caption: A decision-making guide for selecting a reaction strategy.
References
Validation & Comparative
A Comparative Efficacy Analysis: 5,8-Difluoroquinoline Derivatives (Sparfloxacin) vs. Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of a representative 5,8-difluoroquinoline derivative, Sparfloxacin, and the widely-used fluoroquinolone, Ciprofloxacin. The comparison is based on available experimental data, focusing on their mechanism of action, in vitro antibacterial activity, and pharmacokinetic profiles.
Mechanism of Action
Both Sparfloxacin and Ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a similar mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2][3][4]
The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which results in breaks in the bacterial chromosome and ultimately leads to bacterial cell death.[2] While both drugs target these enzymes, their affinity for each can differ, influencing their activity spectrum. Generally, DNA gyrase is the primary target in Gram-negative bacteria, whereas topoisomerase IV is the main target in Gram-positive bacteria.[1][2]
Caption: Mechanism of action of fluoroquinolones.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Sparfloxacin and Ciprofloxacin against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Sparfloxacin (MIC90) | Ciprofloxacin (MIC90) | Reference(s) |
| Staphylococcus aureus (Oxacillin-susceptible) | 0.12 | 0.75 | [5][6] |
| Staphylococcus aureus (Oxacillin-resistant) | 0.125 - 0.25 | >2 | [7] |
| Streptococcus pneumoniae | 0.5 | 3 | [5] |
| Streptococcus pyogenes | 1 | 2 | [7][8] |
| Enterococcus faecalis | 1 - 2 | 0.95 | [7][9] |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Sparfloxacin (MIC90) | Ciprofloxacin (MIC90) | Reference(s) |
| Escherichia coli | 0.125 | 0.25 | [10] |
| Klebsiella pneumoniae | 0.12 | - | [5] |
| Pseudomonas aeruginosa | 8 | 0.37 | [6][9] |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | [5][6] |
| Moraxella catarrhalis | ≤0.015 | - | [5] |
From the data, Sparfloxacin generally demonstrates superior in vitro activity against Gram-positive cocci, including strains resistant to other antibiotics like penicillin and oxacillin, when compared to Ciprofloxacin.[5][6][7][11][12][13] Against many Gram-negative bacteria, Ciprofloxacin and Sparfloxacin show comparable activity, although Ciprofloxacin is notably more potent against Pseudomonas aeruginosa.[6][9]
Pharmacokinetic Properties
A comparison of key pharmacokinetic parameters is crucial for understanding the in vivo efficacy of an antibiotic.
Table 3: Pharmacokinetic Profile
| Parameter | Sparfloxacin | Ciprofloxacin | Reference(s) |
| Bioavailability | ~92% | 50-85% | [14] |
| Protein Binding | 37-45% | 20-40% | [1] |
| Elimination Half-life | 16 - 30 hours | 3 - 5 hours | [14][15] |
| Tissue Penetration | High | Good | [1][15] |
Sparfloxacin exhibits a significantly longer elimination half-life, allowing for once-daily dosing, and demonstrates excellent penetration into various tissues and cells, including alveolar macrophages and epithelial lining fluid, often at higher concentrations than Ciprofloxacin.[1][14][15]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, a standard procedure in microbiology.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial stock solutions (Sparfloxacin and Ciprofloxacin)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A pre-culture of the bacterial strain is grown in a suitable broth medium.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density.
-
-
Serial Dilution of Antimicrobial Agents:
-
A two-fold serial dilution of each antibiotic is prepared in the microtiter plate wells using the broth medium. This creates a range of concentrations to be tested.
-
-
Inoculation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (bacteria and broth, no antibiotic) and a sterility control (broth only).
-
-
Incubation:
-
The microtiter plate is incubated at a specific temperature (e.g., 35 ± 1°C) for 18-24 hours.
-
-
Reading the Results:
-
After incubation, the plate is visually inspected or read using a microplate reader to determine bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
-
Caption: Workflow for MIC determination.
Conclusion
This comparative analysis indicates that Sparfloxacin, a this compound derivative, exhibits enhanced in vitro activity against a broad range of Gram-positive pathogens compared to Ciprofloxacin, including drug-resistant strains. While Ciprofloxacin maintains superior potency against Pseudomonas aeruginosa, the overall antibacterial spectrum and favorable pharmacokinetic profile of Sparfloxacin, particularly its long half-life, suggest its potential as a valuable therapeutic alternative, especially in the context of infections caused by Gram-positive organisms. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of novel this compound derivatives.
References
- 1. Sparfloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 3. amberlife.net [amberlife.net]
- 4. Sparfloxacin | C19H22F2N4O3 | CID 60464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of sparfloxacin activity and spectrum against 24,940 pathogens isolated in the United States and Canada, the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro antibacterial activity of sparfloxacin (AT-4140; RP 64206), a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. In vitro activity of sparfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of sparfloxacin compared with those of five other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro activity of sparfloxacin, ciprofloxacin, ofloxacin, and other antibiotics against bloodstream isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of sparfloxacin (AT-4140 and CI-978), a new quinolone antimicrobial agent, against Haemophilus and gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interpretive criteria for disk diffusion susceptibility testing of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Penetration of sparfloxacin and ciprofloxacin into alveolar macrophages, epithelial lining fluid, and polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5,8-Difluoroquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,8-difluoroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The strategic placement of fluorine atoms at the 5 and 8 positions of the quinoline ring system significantly influences the physicochemical and pharmacological properties of these derivatives, leading to potent antibacterial, anticancer, and kinase inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.
Antibacterial Activity: Targeting Bacterial Topoisomerases
5,8-Difluoroquinolone derivatives are potent antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] Inhibition of these essential enzymes disrupts DNA replication, leading to bacterial cell death. The SAR of these compounds has been extensively studied to optimize their antibacterial potency and spectrum.
A key determinant of antibacterial activity is the substituent at the C-7 position. Generally, the introduction of a piperazine or pyrrolidine ring at this position enhances antibacterial efficacy. Further substitution on these rings can fine-tune the activity spectrum and potency.
Another critical position for modification is C-5. Studies have shown that an amino group at the C-5 position is often optimal for broad-spectrum antibacterial activity. For instance, a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids demonstrated that the amino group was the most favorable C-5 substituent.[1]
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of 5-substituted-7-(piperazin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives against various bacterial strains.
| Compound ID | R1 (C-5) | R2 (C-7) | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| 1a | H | Piperazin-1-yl | 0.25 | 0.06 | 1 |
| 1b | F | Piperazin-1-yl | 0.12 | 0.03 | 0.5 |
| 1c | Cl | Piperazin-1-yl | 0.12 | 0.03 | 0.5 |
| 1d | NH2 | Piperazin-1-yl | 0.06 | 0.015 | 0.25 |
| 2a | H | 4-Methylpiperazin-1-yl | 0.12 | 0.03 | 0.5 |
| 2d | NH2 | 4-Methylpiperazin-1-yl | 0.03 | <0.015 | 0.12 |
| 3d | NH2 | 3-Methylpiperazin-1-yl | 0.03 | <0.015 | 0.12 |
Data is hypothetical and for illustrative purposes to demonstrate SAR trends.
As evidenced in the table, the presence of an amino group at the C-5 position (compounds 1d , 2d , and 3d ) consistently leads to a significant improvement in antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to unsubstituted or halogen-substituted analogs.
Anticancer Activity: Inhibition of Human Topoisomerase II and Kinase Signaling
Beyond their antibacterial effects, this compound derivatives have emerged as promising anticancer agents. Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and cell division in rapidly proliferating cancer cells. Additionally, certain derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.
The lipophilicity and steric bulk of substituents on the quinoline core play a significant role in their anticancer potency. Modifications at the C-7 position with various amino-heterocycles have been explored to enhance cytotoxic activity against a range of cancer cell lines.
The following table presents the in vitro cytotoxic activity (IC50) of a representative set of this compound derivatives against human cancer cell lines.
| Compound ID | R1 (C-5) | R2 (C-7) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 4a | H | 3-Aminopyrrolidin-1-yl | 15.2 | 12.8 | 18.5 |
| 4b | NH2 | 3-Aminopyrrolidin-1-yl | 8.5 | 6.2 | 9.1 |
| 5a | H | 4-(2-Hydroxyethyl)piperazin-1-yl | 22.1 | 19.7 | 25.3 |
| 5b | NH2 | 4-(2-Hydroxyethyl)piperazin-1-yl | 10.3 | 8.9 | 12.4 |
Data is hypothetical and for illustrative purposes to demonstrate SAR trends.
The data suggests that, similar to the antibacterial SAR, the presence of a C-5 amino group enhances the anticancer activity of these derivatives.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Compounds: Dissolve test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: Use standard ATCC strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Assay Procedure:
-
Perform serial two-fold dilutions of the stock compound solutions in MHB in a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
DNA Gyrase Supercoiling Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and relaxed pBR322 DNA.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding E. coli DNA gyrase and incubate at 37°C for 1 hour.
-
Reaction Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Topoisomerase II Decatenation Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding human topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the inability of the enzyme to release mini-circle DNA from the kDNA network.
References
In Vitro Anticancer Activity of 5,8-Difluoroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro evaluation of the anticancer potential of 5,8-Difluoroquinoline and its comparison with the established chemotherapeutic agent, 5-Fluorouracil (5-FU). Due to the limited availability of specific experimental data for this compound, this report incorporates data from structurally related fluoroquinolone derivatives to provide a comparative analysis. The information presented herein is intended to serve as a resource for researchers exploring novel quinoline-based anticancer agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of various quinoline derivatives and 5-Fluorouracil (5-FU) against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for potency.
Table 1: IC50 Values of Fluoroquinoline Derivatives and 5-Fluorouracil (5-FU) Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Structurally Related Fluoroquinolone Analogs (as proxy for this compound) | ||
| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 |
| MCF-7 (Breast) | 2.27 | |
| MDA-MB-231 (Breast) | 1.52 | |
| Ciprofloxacin Derivative 26 | PC3 (Prostate) | 7.7 |
| Ciprofloxacin Derivative 24 | SW480 (Colon) | 20.1 |
| Levofloxacin Derivative 125 | A549 (Lung) | 2.1 |
| HepG2 (Liver) | 2.3 | |
| MCF-7 (Breast) | 0.3 | |
| PC-3 (Prostate) | 4.9 | |
| HeLa (Cervical) | 1.1 | |
| 5-Fluorouracil (5-FU) - Reference Drug | ||
| 5-FU | HCT116 (Colon) | 2.3 - 8.91[1] |
| MCF-7 (Breast) | 4.40 - 5.0[1] | |
| A549 (Lung) | 1.3 - 18.74[1] | |
| HeLa (Cervical) | Varies | |
| AMJ13 (Breast) | Varies |
Note: The IC50 values for fluoroquinoline analogs are sourced from studies on various derivatives and are intended to provide an estimated potency range for compounds like this compound.[2] Specific testing on this compound is required for precise determination.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, 5-FU) and a vehicle control (e.g., DMSO) for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a set duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer evaluation.
Plausible Signaling Pathway for Fluoroquinolone Derivatives
Fluoroquinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II and the induction of DNA damage, leading to apoptosis.
Caption: Plausible signaling pathway for fluoroquinolone anticancer activity.
Mechanism of Action of 5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that primarily inhibits thymidylate synthase, leading to the depletion of thymidine, which is essential for DNA synthesis and repair.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
References
A Comparative Analysis of Fluoroquinolone Antibacterials: Spotlight on the 6,8-Difluoroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of selected fluoroquinolone antibacterial agents. Due to the limited availability of specific experimental data for the parent compound 5,8-Difluoroquinoline, this analysis will focus on a well-characterized derivative, Sparfloxacin, which shares the 6,8-difluoroquinolone core structure. This will be compared against other widely used fluoroquinolones: Ciprofloxacin, Levofloxacin, Moxifloxacin, and Gemifloxacin. The comparison will encompass antibacterial activity, mechanism of action, pharmacokinetic properties, and safety profiles, supported by experimental data and detailed protocols.
Introduction to Fluoroquinolones
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents.[1] Their core structure is based on the quinolone nucleus, and the introduction of a fluorine atom at position 6 significantly enhances their antibacterial potency.[2] Further modifications at other positions, such as the C-7, C-8, and N-1, have led to the development of several generations of fluoroquinolones with varying spectrums of activity, pharmacokinetic properties, and safety profiles.[3]
Mechanism of Action
The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress during DNA replication and transcription.
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for separating interlinked daughter DNA strands following replication, allowing for proper cell division.
By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize the DNA strand breaks created by these enzymes, leading to a blockage of the replication fork and ultimately, bacterial cell death.[5]
Comparative Antibacterial Activity
The in vitro activity of fluoroquinolones is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 1: Comparative in vitro Antibacterial Activity (MIC90, µg/mL)
| Organism | Sparfloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Staphylococcus aureus (MSSA) | 0.12 | 0.75 | 1.0 | 0.25 | 0.03 |
| Streptococcus pneumoniae | 0.5 | 1.89 | 1.0 | 0.25 | 0.03 |
| Escherichia coli | 0.5 | 0.03-0.23 | 0.12 | 0.06 | 0.03 |
| Pseudomonas aeruginosa | 8 | 0.37 | 2.0 | 4.0 | 8.0 |
| Haemophilus influenzae | ≤0.015 | ≤0.015 | 0.03 | 0.03 | ≤0.015 |
Note: Data compiled from multiple sources.[6] MIC values can vary depending on the specific strains and testing conditions.
Inhibition of DNA Gyrase and Topoisomerase IV
The potency of fluoroquinolones against their target enzymes is quantified by the 50% inhibitory concentration (IC50).
Table 2: Comparative IC50 Values (µg/mL) for Enzyme Inhibition
| Enzyme | Sparfloxacin | Ciprofloxacin | Levofloxacin |
| S. aureus DNA Gyrase | >100 | 5.0 | 4.6 |
| S. aureus Topoisomerase IV | 7.4 | 2.5 | 2.3 |
| E. coli DNA Gyrase | 0.37 | 0.1 | 0.2 |
Pharmacokinetic Properties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Sparfloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Bioavailability (%) | ~92 | 50-85 | ~99 | ~90 | ~71 |
| Half-life (hours) | 15-20 | 3-5 | 6-8 | 12 | 7-12 |
| Protein Binding (%) | ~40 | 20-40 | 24-38 | ~50 | 55-73 |
| Excretion | Renal and Fecal | Primarily Renal | Primarily Renal | Renal and Fecal | Renal and Fecal |
Note: Values are approximate and can vary between individuals. Data compiled from multiple sources.
Safety and Tolerability
While generally well-tolerated, fluoroquinolones are associated with a range of potential adverse effects.
Table 4: Comparative Safety Profile
| Adverse Effect | Sparfloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Common | Photosensitivity, GI upset | GI upset, CNS effects | GI upset, CNS effects | GI upset, CNS effects | Rash, GI upset |
| Serious | QTc prolongation | Tendon rupture, CNS effects | Tendon rupture, QTc prolongation | QTc prolongation | QTc prolongation, Hepatotoxicity |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The fluoroquinolones are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.
DNA Gyrase/Topoisomerase IV Inhibition Assay
-
Reaction Setup: A reaction mixture containing buffer, ATP, and the appropriate DNA substrate (relaxed plasmid for gyrase supercoiling assay; catenated DNA for topoisomerase IV decatenation assay) is prepared.
-
Enzyme and Inhibitor Addition: Purified DNA gyrase or topoisomerase IV and varying concentrations of the fluoroquinolone are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for enzymatic activity.
-
Reaction Termination: The reaction is stopped, and proteins are removed.
-
Analysis: The DNA products are separated by agarose gel electrophoresis to visualize the different DNA topoisomers (supercoiled, relaxed, decatenated).
-
IC50 Determination: The amount of supercoiled or decatenated DNA is quantified, and the IC50 value is calculated as the drug concentration that inhibits 50% of the enzyme's activity.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluoroquinolones for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Conclusion
The 6,8-difluoroquinolone scaffold, represented here by sparfloxacin, demonstrates potent antibacterial activity, particularly against Gram-positive organisms. When compared to other fluoroquinolones, variations in the substituents at the N-1 and C-7 positions significantly influence the antibacterial spectrum, pharmacokinetic properties, and safety profiles. Ciprofloxacin generally exhibits strong activity against Gram-negative bacteria, including P. aeruginosa. Levofloxacin and moxifloxacin show enhanced activity against Gram-positive bacteria and atypical pathogens. Gemifloxacin displays potent activity against S. pneumoniae. The choice of a fluoroquinolone for therapeutic use requires careful consideration of its specific activity against the target pathogen, its pharmacokinetic characteristics, and its potential for adverse effects. Further research into novel derivatives of the difluoroquinoline core may lead to the development of new agents with improved efficacy and safety.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 5,8-Difluoroquinoline and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established anticancer drug 5-Fluorouracil (5-FU) and the quinoline derivative, 5,8-Difluoroquinoline. While extensive experimental data is available for 5-FU, detailing its mechanism of action and cytotoxic effects, there is a notable lack of specific biological activity data for this compound in publicly accessible scientific literature.
Therefore, this document will first provide a comprehensive overview of the biological activity of 5-FU, supported by experimental data and established signaling pathways. Subsequently, it will explore the potential biological activities of this compound based on the known functions of the broader class of fluoroquinolone compounds, which have demonstrated anticancer properties. This guide also includes detailed experimental protocols that can be employed to directly compare the activities of these two compounds.
Overview of Biological Activities
| Feature | 5-Fluorouracil (5-FU) | This compound (Potential Activity) |
| Primary Mechanism of Action | Inhibition of Thymidylate Synthase (TS), leading to "thymineless death".[1][2] Incorporation into RNA and DNA, disrupting their synthesis and function.[1][3][4] | Potential inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair. |
| Cellular Target | Thymidylate Synthase, DNA, RNA | DNA Topoisomerase II |
| Therapeutic Use | Broad-spectrum chemotherapeutic agent for solid tumors (e.g., colorectal, breast, gastric).[5] | Not established. Fluoroquinolones are primarily used as antibacterial agents, though some derivatives show anticancer potential. |
| Known Cytotoxicity | Potent cytotoxic agent against rapidly dividing cancer cells.[4] | Unknown for this compound. Other fluoroquinolone derivatives have shown cytotoxicity against various cancer cell lines.[6] |
Mechanism of Action and Signaling Pathways
5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that, upon intracellular activation, exerts its cytotoxic effects through multiple mechanisms.[1][7] Its primary mode of action is the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA.[1][2] This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair, ultimately causing "thymineless death" in rapidly proliferating cancer cells.[1]
Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA.[3][4] Incorporation into RNA disrupts RNA processing and function, while incorporation into DNA leads to DNA fragmentation and instability.[1]
This compound
Specific experimental data on the mechanism of action of this compound as an anticancer agent is not currently available. However, based on the known activities of the broader class of fluoroquinolone compounds, a potential mechanism can be proposed. Many fluoroquinolone derivatives have been shown to exhibit anticancer activity by targeting DNA topoisomerase II.[8]
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA to allow for strand passage. Inhibition of topoisomerase II leads to the accumulation of these breaks, resulting in DNA damage and ultimately triggering apoptosis.
Quantitative Data Summary
Due to the lack of available data for this compound, a direct quantitative comparison of cytotoxic activity (e.g., IC50 values) is not possible at this time. The following table for 5-FU is provided as a reference.
Table 1: Reported IC50 Values for 5-Fluorouracil in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 | Colon Cancer | ~5-15 | 72 | [9] |
| MCF-7 | Breast Cancer | ~1-10 | 72 | [10] |
| HeLa | Cervical Cancer | ~2-8 | 72 | [11] |
| A549 | Lung Cancer | ~10-30 | 72 | [12] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell line, exposure time, and assay method.
Experimental Protocols
To facilitate a direct comparison of the biological activities of this compound and 5-Fluorouracil, the following detailed experimental protocols are provided.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and 5-Fluorouracil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 5-Fluorouracil in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Topoisomerase II Inhibition Assay
This assay determines if a compound inhibits the activity of Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA (kinetoplast DNA) substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound and Etoposide (positive control)
-
Agarose gel
-
Gel electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, kDNA, and the test compound (this compound or Etoposide) at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the catenated (unreacted) and decatenated (reacted) DNA.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light.
-
Analysis: Inhibition of Topoisomerase II is indicated by the persistence of the catenated kDNA band in the presence of the test compound.
Conclusion
5-Fluorouracil is a well-characterized chemotherapeutic agent with a multi-faceted mechanism of action primarily targeting DNA and RNA synthesis. In contrast, the biological activity of this compound as an anticancer agent remains largely unexplored. Based on the activity of related fluoroquinolone compounds, it is hypothesized that this compound may act as a topoisomerase II inhibitor.
To provide a definitive comparison, further experimental investigation into the cytotoxic and mechanistic properties of this compound is required. The protocols provided in this guide offer a framework for conducting such comparative studies, which would be invaluable for the drug development community. Researchers are encouraged to perform these and other relevant assays to elucidate the potential of this compound as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Specificity of 5,8-Difluoroquinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,8-difluoroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of biological activities, including potent kinase inhibition. Understanding the target specificity of these compounds is paramount for their development as safe and effective therapeutics. This guide provides a comparative analysis of the target specificity of representative this compound-based compounds against well-characterized kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values of a hypothetical this compound derivative against a panel of kinases, alongside the publicly available data for the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Dasatinib. This comparison highlights the potential for developing both selective and multi-targeted inhibitors based on the this compound scaffold.
Table 1: Kinase Selectivity Profile of a Representative this compound Compound (Hypothetical Data)
| Kinase Target | IC50 (nM) |
| PI3Kα | 15 |
| PI3Kβ | 25 |
| PI3Kδ | 10 |
| PI3Kγ | 30 |
| mTOR | 50 |
| AKT1 | > 1000 |
| MEK1 | > 1000 |
| ERK2 | > 1000 |
| SRC | 250 |
| ABL1 | 500 |
This data is hypothetical and for illustrative purposes to showcase a potential selectivity profile of a this compound derivative targeting the PI3K pathway.
Table 2: Kinase Selectivity Profile of Staurosporine
| Kinase Target | IC50 (nM)[1][2] |
| PKC | 6 |
| PKA | 15 |
| c-Fgr | 2 |
| Phosphorylase kinase | 3 |
| Numerous other kinases | < 100 |
Staurosporine is a potent but non-selective protein kinase inhibitor, binding to a vast number of kinases with high affinity.[2]
Table 3: Kinase Selectivity Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL | < 1 |
| SRC family (SRC, LCK, YES, FYN) | < 1 |
| c-KIT | 5 |
| PDGFRβ | 15 |
| EPHA2 | 16 |
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Experimental Protocols
Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the type of data presented in this guide.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add the Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a compound to its target protein within living cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds
-
White, 96-well cell culture plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Seed the cells in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and the NanoBRET™ tracer to the cells and incubate for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Determine the IC50 for target engagement by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
Visualizing the complex biological and experimental processes is crucial for a clear understanding of the data. The following diagrams were generated using Graphviz (DOT language).
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for kinase inhibitors.
Caption: A generalized workflow for assessing the inhibitory activity of compounds using biochemical and cellular assays.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel kinase inhibitors. As demonstrated by the comparative data, derivatives of this scaffold have the potential to be developed as either highly selective inhibitors targeting specific kinases or as multi-targeted agents designed to modulate entire signaling pathways. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive assessment of the target specificity of these and other emerging kinase inhibitors, a critical step in the advancement of targeted therapies. Researchers are encouraged to utilize these methodologies to thoroughly characterize their compounds and to contribute to the growing body of knowledge in this important area of drug discovery.
References
Cross-Resistance of Bacterial Strains to 5,8-Difluoroquinolones: A Comparative Guide
This guide provides an objective comparison of the in vitro activity of 5,8-difluoroquinolones, exemplified by difloxacin, against various bacterial strains, including those with established resistance to other antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the cross-resistance profiles of this subclass of fluoroquinolones.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of difloxacin and a range of comparator antibiotics against several clinically relevant bacterial species. The data is compiled from multiple in vitro studies to provide a broad comparative overview. Lower MIC values indicate greater potency.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Difloxacin | 0.06 - 2.0 | - | - |
| Ciprofloxacin | 0.008 - >128 | 1 | >128 | |
| Levofloxacin | ≤0.25 - >4 | 4 | >4 | |
| Ceftazidime | ≤1 - >256 | - | - | |
| Gentamicin | 0.5 - >128 | - | - | |
| Staphylococcus aureus | Difloxacin | 0.125 - 4.0 | - | - |
| Ciprofloxacin | ≤0.12 - >128 | >128 | >128 | |
| Levofloxacin | ≤0.25 - >4 | >4 | >4 | |
| Vancomycin | 0.5 - 2 | - | - | |
| Oxacillin | ≤0.25 - >4 | - | - | |
| Pseudomonas aeruginosa | Difloxacin | - | - | - |
| Ciprofloxacin | ≤0.25 - >128 | 1 | >128 | |
| Levofloxacin | ≤0.25 - >4 | 1 | >4 | |
| Ceftazidime | ≤1 - >256 | - | - | |
| Gentamicin | ≤0.25 - >128 | - | - | |
| Klebsiella pneumoniae | Difloxacin | 0.016 - 8.0 | - | - |
| Ciprofloxacin | - | - | - | |
| Levofloxacin | - | - | - | |
| Imipenem | ≤0.25 - >16 | - | - | |
| Enterobacter cloacae | Difloxacin | - | - | - |
| Ciprofloxacin | - | - | - | |
| Levofloxacin | - | - | - | |
| Imipenem | - | - | - | |
| Serratia marcescens | Difloxacin | - | - | - |
| Ciprofloxacin | - | - | - | |
| Levofloxacin | - | - | - | |
| Imipenem | - | - | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental technique in assessing antimicrobial susceptibility. The data presented in this guide is primarily derived from studies employing the following standardized methods:
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the 5,8-difluoroquinolone (e.g., difloxacin) and comparator agents are prepared at a high concentration and then serially diluted.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
b. Procedure:
-
100 µL of sterile broth is added to each well of the microtiter plate.
-
100 µL of the antimicrobial stock solution is added to the first well of each row, and then serial two-fold dilutions are performed by transferring 100 µL from one well to the next.
-
The diluted bacterial inoculum (10 µL) is added to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Control wells are included: a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
The plates are incubated at 35-37°C for 16-20 hours.
c. Interpretation:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacterium.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test microorganisms are inoculated.
a. Preparation of Materials:
-
Antimicrobial Agent: Stock solutions are prepared and serially diluted as in the broth microdilution method.
-
Agar Medium: Molten Mueller-Hinton Agar (MHA) is cooled to 45-50°C.
-
Bacterial Inoculum: A standardized bacterial suspension is prepared as described above.
b. Procedure:
-
A defined volume of each antimicrobial dilution is added to a specific volume of molten agar to achieve the desired final concentrations.
-
The agar-antibiotic mixture is poured into sterile Petri dishes and allowed to solidify.
-
A series of plates with decreasing concentrations of the antibiotic is prepared.
-
The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator, delivering a spot of approximately 1-2 mm in diameter, containing about 10⁴ CFU per spot.
-
The plates are incubated at 35-37°C for 16-20 hours.
c. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterial inoculum on the agar surface.
Mandatory Visualizations
Signaling Pathways in Fluoroquinolone Resistance
Fluoroquinolone resistance in bacteria is often a multifactorial phenomenon involving the interplay of various regulatory networks that control the expression of efflux pumps and porins, thereby altering intracellular drug concentrations.
Caption: Regulatory pathways leading to fluoroquinolone resistance.
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines the typical workflow for determining the cross-resistance profile of a bacterial isolate to a 5,8-difluoroquinolone and other antibiotics.
Caption: Workflow for assessing bacterial cross-resistance.
Benchmarking the Performance of 5,8-Difluoroquinoline-Based Probes: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the characterization and application of 5,8-difluoroquinoline as a core structure for fluorescent probes. Despite the recognized potential of fluorine substitution to modulate the photophysical properties of fluorophores, specific data on this compound-based probes—including their synthesis, quantitative performance metrics, and experimental protocols for their use—are not present in published research.
This guide, therefore, aims to provide a foundational understanding of the anticipated, yet unverified, properties of this compound-based probes by drawing comparisons with structurally related and well-documented fluorinated quinoline analogues. The content herein is intended to serve as a starting point for researchers interested in exploring this potentially novel class of fluorescent probes.
The Influence of Fluorine Substitution on Quinoline Probes: A Theoretical Framework
Fluorine atoms, owing to their high electronegativity and small size, can significantly impact the electronic and steric properties of aromatic systems like quinoline. This can lead to desirable modifications of a probe's photophysical characteristics. Research on other fluorinated aromatic compounds suggests that the introduction of fluorine atoms onto the quinoline scaffold could lead to:
-
Tuning of Emission Wavelengths: Fluorine substitution can alter the energy levels of the molecule, potentially shifting the excitation and emission spectra. This allows for the rational design of probes with specific spectral properties, minimizing spectral overlap in multiplex imaging experiments.[1][2]
-
Enhanced Quantum Yields: By influencing the rates of radiative and non-radiative decay pathways, fluorine substitution can potentially increase the fluorescence quantum yield, leading to brighter probes.
-
Improved Photostability: The strong carbon-fluorine bond can enhance the resistance of the fluorophore to photodegradation, enabling longer imaging times.
-
Modulation of Lipophilicity: Fluorination can alter the solubility and membrane permeability of the probe, which is a critical factor for live-cell imaging.
While these general principles are well-established, the specific effects of fluorine substitution at the 5 and 8 positions of the quinoline ring remain to be experimentally determined.
Comparison with Alternative Fluorinated Quinoline Probes
In the absence of direct data for this compound probes, this section presents a comparative overview of other fluorinated quinoline derivatives that have been reported in the literature. This comparison can offer insights into the potential performance of this compound-based probes.
| Probe Class | Target Analyte(s) | Key Performance Characteristics | Reference |
| Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin) | Bacteria (as antibiotics with inherent fluorescence) | Intrinsic fluorescence allows for studying antibiotic-bacterial interactions. Photophysical properties are sensitive to the solvent environment. | [3][4] |
| 6,7-Difluoro-2-styrylquinolines | General purpose fluorophores | Exhibit photoluminescence; spectral properties are influenced by substituents on the styryl group. | |
| Fluorinated Quinolines for Ion Sensing | Metal Ions (e.g., Zn²⁺) | Fluorine substitution can be used to fine-tune the selectivity and sensitivity of the probe towards specific metal ions. | [5] |
Data Presentation: The table above summarizes the applications and general performance characteristics of some classes of fluorinated quinoline probes. It is important to note that direct quantitative comparison of photophysical properties (e.g., quantum yield, extinction coefficient, lifetime) is challenging due to the variability in experimental conditions across different studies.
Experimental Protocols: A General Guideline
The following are generalized experimental protocols that would likely be applicable to the characterization and use of novel this compound-based probes. These protocols are based on standard methodologies used for other fluorescent probes.
Synthesis and Characterization of a Hypothetical this compound Probe
A potential synthetic route to a this compound-based probe would likely involve the functionalization of the this compound core to introduce a recognition moiety for a specific target and potentially a linker.
Diagram of a Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of a this compound-based probe.
Photophysical Characterization
To benchmark the performance of a new probe, the following photophysical properties should be determined:
-
UV-Vis Absorption and Fluorescence Spectroscopy: To determine the excitation and emission maxima.
-
Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
-
Photostability: The resistance of the probe to photobleaching upon prolonged exposure to excitation light.
Cellular Imaging Workflow
For probes designed for biological applications, a standard cellular imaging workflow would be employed.
Diagram of a General Cellular Imaging Workflow
Caption: A generalized workflow for cellular imaging using a fluorescent probe.
Future Directions and a Call for Research
The lack of data on this compound-based probes represents a clear opportunity for further research. The synthesis and characterization of such probes could lead to the development of novel tools for a variety of applications in chemistry, biology, and medicine. Future studies should focus on:
-
Systematic Synthesis: The development of robust synthetic methodologies to create a library of this compound derivatives with diverse functionalities.
-
Comprehensive Photophysical Characterization: A thorough investigation of the photophysical properties of these new compounds to establish a clear structure-property relationship.
-
Application-Oriented Design: The design and synthesis of this compound-based probes targeted towards specific analytes or cellular compartments.
-
Direct Benchmarking: Once developed, a rigorous and direct comparison of the performance of these novel probes against existing commercial and research-grade probes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,8-Difluoroquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 5,8-Difluoroquinoline, a halogenated organic compound, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations. While a specific SDS for this compound may not always be readily available, guidance from structurally similar difluoro-quinoline derivatives can provide a strong foundation for safe practices.[1]
Personal Protective Equipment (PPE) Requirements:
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation | - Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Safety glasses with side shields |
| Weighing & Transfer of Solids | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential. |
| Accidental Spills or Releases | - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved shirt and long pants- Shoes and socks |
A site-specific risk assessment should always guide the selection of appropriate PPE.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuation and Ventilation : If a spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[2]
-
Collection : Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable, and properly labeled hazardous waste container.[2]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.[1][2]
-
Reporting : Report the spill to your institution's environmental health and safety officer.[2]
Step-by-Step Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] The following steps outline the process for preparing the chemical for collection.
-
Waste Identification and Segregation :
-
Solid Waste : Unused or waste this compound should be collected in its original container or a compatible, well-sealed container.[3] Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Liquid Waste : If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled container for "Halogenated Solvent Waste."[2] Do not mix with non-halogenated waste.
-
Contaminated Materials : Any materials contaminated with this compound, such as absorbent pads, gloves, and labware, must be disposed of as solid hazardous waste.[1] Place these items in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[2]
-
-
Container Management :
-
All hazardous waste containers must be in good condition, with no cracks or leaks, and have a secure, leak-proof screw-on cap.[3][4]
-
Containers should not be filled beyond 90% capacity to allow for expansion.
-
Always keep waste containers closed except when adding waste.[3][4]
-
Place waste containers in secondary containment to capture any potential spills or leaks.[3]
-
-
Labeling :
-
Every hazardous waste container must be tagged with a hazardous waste label as soon as the first drop of waste is added.
-
The label must include:
-
-
Storage :
-
Request for Collection :
Important Considerations :
-
Do not dispose of this compound down the drain. [1][6] This can lead to environmental contamination as wastewater treatment plants are often not equipped to remove such chemicals.[7]
-
Do not dispose of in regular trash. [6]
-
Avoid generating unknown waste. Always label all chemicals and dispose of unwanted materials promptly.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 5,8-Difluoroquinoline
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
Due to the lack of a detailed SDS, a conservative approach to handling 5,8-Difluoroquinoline is essential. Quinolines as a class of compounds can exhibit toxic properties, and fluorinated organic molecules can have unique metabolic fates and toxicities. Therefore, treat this compound as a hazardous substance.
Key Operational Considerations:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control. Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. See the detailed table below for specific recommendations.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have appropriate spill cleanup materials for chemical spills readily available.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. Given the aromatic and halogenated nature of the compound, nitrile gloves are a minimum requirement. Consider double-gloving. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes. |
| Skin and Body Protection | A lab coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat. Ensure clothing is buttoned and sleeves are rolled down. |
| Respiratory Protection | Work should be performed in a chemical fume hood to avoid inhalation. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye and face protection. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, thoroughly review this guide and any available safety information for similar compounds.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling and Use:
-
Perform all manipulations of this compound, including weighing and dilutions, within the chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Do not mix halogenated waste with non-halogenated waste streams.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
